(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(9,9-dimethylfluoren-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPAJOXRYGXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625104 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333432-28-3 | |
| Record name | (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9,9-dimethyl-9H-fluoren-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Pathway of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
An in-depth technical guide on the synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is presented for researchers, scientists, and professionals in drug development. This guide details the core synthesis pathway, experimental protocols, and quantitative data, supplemented by visual diagrams to illustrate the chemical transformations and experimental procedures.
The synthesis of this compound is a multi-step process commencing from 2-bromo-9,9-dimethylfluorene. The key transformation involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis to yield the target boronic acid. This compound serves as a crucial building block in the development of advanced materials and pharmaceutical agents.
The primary route involves the initial conversion of 2-bromo-9,9-dimethylfluorene to a highly reactive organolithium intermediate. This is achieved through treatment with n-butyllithium in an anhydrous ethereal solvent at low temperatures. The resulting aryllithium species is then trapped with a borate ester, such as trimethyl borate or triisopropyl borate. The final step is the hydrolysis of the boronate ester under acidic conditions to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the principal synthesis step.
| Reactant | Product | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 2-Bromo-9,9-dimethylfluorene | This compound | 1. n-Butyllithium 2. Triisopropyl borate 3. Hydrochloric acid | Tetrahydrofuran (THF) | -78 °C to Room Temperature | 12 hours | Approximately 80-90% |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 2-bromo-9,9-dimethylfluorene is provided below.
Materials:
-
2-Bromo-9,9-dimethylfluorene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-9,9-dimethylfluorene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight (approximately 12 hours).
-
Hydrolysis and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by slurry washing with hexanes.
Visual Diagrams
The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.
Caption: Synthesis pathway for this compound.
Physicochemical properties of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of this compound. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and structural characteristics of its fluorenyl backbone combined with the versatile reactivity of the boronic acid moiety.
Core Physicochemical Properties
This compound is a white solid organic compound.[1] The dimethyl substitution at the C9 position of the fluorene core enhances its solubility in organic solvents and prevents oxidation at that position, thereby increasing the stability of the molecule. The boronic acid group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and a functional group for interacting with biological targets.[2][3]
Identification and Structural Data
| Identifier | Value |
| IUPAC Name | (9,9-dimethylfluoren-2-yl)boronic acid[4] |
| CAS Number | 333432-28-3[4][5][6] |
| Molecular Formula | C₁₅H₁₅BO₂[1][4][5][6] |
| Molecular Weight | 238.09 g/mol [4][5][6] |
| InChI Key | DMDPAJOXRYGXCB-UHFFFAOYSA-N[5] |
| SMILES | OB(O)C1=CC2=C(C=C1)C3=C(C=CC=C3)C2(C)C |
Physical and Chemical Properties
| Property | Value |
| Appearance | White powder / Solid[1] |
| Melting Point | >300 °C[5] |
| Boiling Point | 436.4 °C at 760 mmHg[1][5] |
| Density | 1.2 g/cm³[1][5] |
| Polar Surface Area | 40.5 Ų[4][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[7] |
Synthesis and Characterization
The synthesis of aryl boronic acids like this compound typically involves the borylation of an organometallic precursor derived from the corresponding aryl halide.
General Synthetic Workflow
A common and effective method for synthesizing this compound is through a lithium-halogen exchange from its brominated precursor, followed by electrophilic trapping with a borate ester.
Caption: Generalized synthetic route for this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Bromo-9,9-dimethylfluorene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with 2-bromo-9,9-dimethylfluorene dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the aryllithium intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine.
-
Purification: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Characterization Workflow
Post-synthesis, the compound's identity, purity, and properties are confirmed through a standard analytical workflow.
Caption: Standard workflow for the analytical characterization of the synthesized compound.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. The resulting spectra are used to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns, which should be consistent with the fluorenyl backbone and the presence of the boronic acid group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The experimentally determined exact mass should match the theoretical exact mass of C₁₅H₁₅BO₂ (238.1165).[5]
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed using reverse-phase HPLC with a UV detector. A suitable method would involve a C18 column with a gradient elution using a mixture of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. Purity is determined by the peak area percentage of the main product.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point with high accuracy. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the compound.
Applications in Drug Discovery and Materials Science
The this compound scaffold is significant for several reasons:
-
Drug Discovery: Boronic acids are a class of compounds with increasing importance in medicinal chemistry.[2] They can act as reversible covalent inhibitors of serine proteases or form stable complexes with diols, making them valuable for developing enzyme inhibitors and biosensors.[3][8] The rigid, planar fluorene structure serves as a hydrophobic scaffold that can be functionalized to achieve specific biological activities.
-
Organic Electronics: The 9,9-dimethylfluorene unit is a key building block for organic light-emitting diodes (OLEDs) and other organic electronic materials.[1][9] Its derivatization with a boronic acid group allows for its incorporation into larger conjugated polymer systems via Suzuki coupling, enabling the tuning of optoelectronic properties.[1]
References
- 1. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 333432-28-3|this compound|BLD Pharm [bldpharm.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. Fluorene Compounds [acrospharmatech.com]
Technical Guide: (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid (CAS: 333432-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile organic compound that serves as a key building block in various fields of chemical research and development. Its rigid, planar fluorene core, combined with the reactive boronic acid moiety, makes it an indispensable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions, organic electronics, and medicinal chemistry.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 333432-28-3 | [2] |
| Molecular Formula | C₁₅H₁₅BO₂ | [2] |
| Molecular Weight | 238.09 g/mol | [2] |
| Melting Point | >300 °C | [3] |
| Boiling Point (Predicted) | 436.5 ± 48.0 °C at 760 mmHg | [3][4] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [3][4] |
| Appearance | White to light yellow powder | [1][4] |
| Solubility | Soluble in hot ethanol; poor solubility in water. | [3] |
Synthesis
Caption: General synthesis workflow for this compound.
Representative Experimental Protocol for Synthesis:
Note: This is a generalized protocol based on common methods for synthesizing aryl boronic acids and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: A solution of 2-bromo-9,9-dimethylfluorene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time to ensure complete formation of the organolithium intermediate.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, maintaining the low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acidic solution (e.g., 1 M HCl).
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Key Applications and Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a prominent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.
Caption: Schematic of a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
Note: The following is a general procedure and the choice of catalyst, base, solvent, and temperature depends on the specific substrates being coupled.[5]
-
Reaction Setup: To a reaction vessel is added this compound (1.1 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Anhydrous solvent (e.g., 1,4-dioxane) and water are added. The mixture is then degassed by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Reaction: The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the desired biaryl product.
Organic Light-Emitting Diodes (OLEDs)
The 9,9-dimethylfluorene unit is a common building block for materials used in OLEDs due to its high thermal stability and wide energy gap.[3] this compound serves as a crucial intermediate for synthesizing host materials, emissive layer components, and charge-transporting materials for these devices.[3] The incorporation of the fluorene moiety can enhance the efficiency, color purity, and lifetime of OLEDs. While specific performance data for devices using materials derived directly from this particular boronic acid are not detailed in the available literature, related fluorene-based materials have shown significant promise. For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based host materials synthesized via Suzuki reactions have been used to create highly efficient blue OLEDs with luminance efficiencies up to 7.03 cd/A.[6][7]
Caption: Role of the boronic acid in the OLED material supply chain.
Medicinal Chemistry
In the realm of drug discovery, this compound is a valuable building block for creating diverse molecular structures with potential biological activity. The Suzuki-Miyaura coupling, enabled by the boronic acid group, allows for the efficient synthesis of compound libraries for screening against various therapeutic targets. The fluorene scaffold itself is present in a number of biologically active compounds, and the ability to readily functionalize it makes this boronic acid a useful tool for medicinal chemists.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and serious eye irritation.[2]
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis, materials science, and medicinal chemistry. Its utility is primarily centered around its ability to participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. The continued development of novel materials for OLEDs and new therapeutic agents will likely see the sustained importance of this versatile building block.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Molecular structure and formula of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, a key building block in organic synthesis and medicinal chemistry. It covers its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics and advanced materials.
Molecular Structure and Formula
This compound is an organoboron compound featuring a fluorene backbone. The fluorene moiety is substituted at the C9 position with two methyl groups, which enhances solubility and prevents oxidation at this position. The boronic acid group (-B(OH)₂) is located at the C2 position, making it a versatile functional handle for cross-coupling reactions.
Introduction: The Emergence of a Unique Molecular Scaffold
An In-depth Technical Guide to Fluorenylboronic Acids: Synthesis, Properties, and Applications
In the landscape of modern chemical science, the convergence of distinct functional moieties into a single molecular entity often yields compounds with remarkable and synergistic properties. Fluorenylboronic acids exemplify this principle, integrating the rigid, planar, and inherently fluorescent fluorene core with the versatile boronic acid group. This combination has positioned them as a significant class of molecules for researchers, scientists, and drug development professionals. The fluorene unit provides a robust, photophysically active backbone, while the boronic acid functional group serves as a reactive handle for covalent derivatization and, critically, as a recognition site for diol-containing molecules.
The core value of fluorenylboronic acids lies in their dual nature. The fluorenyl group is a well-known fluorophore, and its emission properties are often sensitive to subtle changes in its electronic environment. The boronic acid group, a Lewis acid, can reversibly form cyclic esters with 1,2- and 1,3-diols, a reaction that is fundamental to their application in sensing.[1][2] This interaction alters the electronic nature of the boron atom—from a trigonal, sp2-hybridized, neutral species to a tetrahedral, sp3-hybridized, anionic boronate ester. This change can profoundly influence the photophysical properties of the attached fluorene fluorophore, providing a mechanism for signal transduction. Consequently, these molecules have been extensively developed as fluorescent sensors, particularly for carbohydrates.[3][4] Beyond sensing, their utility extends to organic synthesis, catalysis, and as building blocks in medicinal chemistry and materials science.[5][6] This guide provides a comprehensive overview of the synthesis, key properties, and diverse applications of fluorenylboronic acids, offering field-proven insights for their practical application.
Synthesis and Chemical Properties
The construction of the fluorenylboronic acid scaffold is a critical first step that dictates the final properties and potential applications of the molecule. The synthetic strategy must be robust and amenable to the introduction of various substituents on the fluorene ring to fine-tune its electronic and steric characteristics.
Core Synthetic Strategies
The most common and direct approach to synthesize arylboronic acids, including fluorenyl derivatives, involves a Grignard or organolithium intermediate. This classical method offers a reliable pathway from a halogenated fluorene precursor.
A typical synthetic workflow is as follows:
-
Halogenation of Fluorene: The synthesis often commences with the bromination or iodination of the fluorene core at a desired position (e.g., C2 or C4) to provide a handle for subsequent metal-halogen exchange.
-
Metal-Halogen Exchange: The halogenated fluorene is treated with a strong organometallic base, typically n-butyllithium or magnesium turnings, at low temperatures (e.g., -78 °C) to generate the corresponding fluorenyl-lithium or Grignard reagent. This step is critical, as the resulting organometallic species is a potent nucleophile.
-
Borylation: The organometallic intermediate is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate. The nucleophilic carbon of the fluorenyl anion attacks the electrophilic boron atom.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final fluorenylboronic acid.
An alternative, increasingly popular method is the palladium-catalyzed Miyaura borylation, which couples a halogenated fluorene with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[5] This method often offers milder reaction conditions and broader functional group tolerance compared to the organolithium/Grignard approach.[5]
Caption: General workflow for the synthesis of fluorenylboronic acids.
Key Chemical Properties and Considerations
-
Lewis Acidity and pKa: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[7] The acidity (pKa) of the boronic acid is a crucial parameter, particularly for sensing applications in physiological media. Electron-withdrawing substituents on the fluorene ring increase the Lewis acidity of the boron, lowering the pKa and facilitating diol binding at neutral pH.[8]
-
Reversible Diol Binding: The hallmark of boronic acids is their ability to form reversible covalent bonds with cis-diols to create five- or six-membered cyclic boronate esters.[2] This equilibrium is pH-dependent, with the anionic tetrahedral boronate ester being favored at pH values above the boronic acid's pKa.
-
Stability and Protecting Groups: While generally stable, boronic acids can undergo dehydration to form trimeric anhydrides known as boroxines.[9] Under certain oxidative or acidic conditions, protodeborylation (cleavage of the C-B bond) can occur. To circumvent these issues, the boronic acid moiety is often protected, most commonly as a pinacol ester.[9][10] Pinacol esters are generally stable to chromatography and a range of reaction conditions but can be readily used in cross-coupling reactions or deprotected when needed.[9]
Applications in Research and Development
The unique combination of a fluorescent reporter and a diol-binding moiety has led to the widespread application of fluorenylboronic acids, particularly in the realm of molecular sensing.
Fluorescent Sensors for Carbohydrates
The development of continuous glucose monitoring systems is a major goal in diabetes management. Fluorenylboronic acids are promising candidates for creating optical glucose sensors due to their sensitive fluorescent response upon saccharide binding.[3]
Mechanism of Action: The sensing mechanism often relies on Photoinduced Electron Transfer (PET). In a typical design, a tertiary amine (e.g., a dimethylamino group) is positioned in proximity to the fluorene fluorophore.
-
"Off" State (No Saccharide): In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the fluorene through PET. The Lewis acidic boronic acid group does not strongly interact with the amine.
-
"On" State (Saccharide Bound): Upon binding a saccharide, the boron center becomes more Lewis acidic in its tetrahedral boronate ester form. This enhanced acidity leads to a stronger dative interaction with the nearby nitrogen atom. This intramolecular B-N coordination ties up the lone pair on the nitrogen, inhibiting the PET process and causing a significant increase in fluorescence intensity.[11]
Caption: Mechanism of a PET-based fluorenylboronic acid sensor.
The selectivity for different saccharides can be tuned. Monoboronic acids generally show a higher affinity for fructose than glucose. However, by designing diboronic acid receptors with specific spatial arrangements, enhanced selectivity for glucose can be achieved.[3]
Catalysis and Organic Synthesis
Like other arylboronic acids, fluorenylboronic acids are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][12] This allows the fluorenyl scaffold to be efficiently incorporated into complex molecular architectures, which is a key strategy in the synthesis of pharmaceuticals and organic electronic materials.
Furthermore, the Lewis acidic nature of the boronic acid moiety allows it to act as a catalyst for various organic transformations, such as dehydrative condensations (e.g., amidation and esterification).[7][13][14][15] While less common than their role as reagents, fluorenylboronic acids can be designed with specific functionalities to serve as organocatalysts.[16][17]
Drug Development
The boronic acid group is a recognized pharmacophore, with several boronic acid-containing drugs approved by the FDA, such as the proteasome inhibitor bortezomib (Velcade®).[5][18] The boron atom can form a stable, reversible covalent bond with the N-terminal threonine residue in the active site of the proteasome.[5] While fluorenylboronic acids themselves are not currently marketed as drugs, they serve as crucial building blocks in medicinal chemistry.[19][20][21] The strategic incorporation of a fluorenyl group can modulate a drug candidate's properties, such as lipophilicity, metabolic stability, and potential for π-π stacking interactions with biological targets.[19][20]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of a representative fluorenylboronic acid derivative.
Protocol 1: Synthesis of 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the synthesis of a protected fluorenylboronic acid using the Miyaura borylation reaction. The dihexyl groups at the C9 position are added to improve solubility in common organic solvents.
Materials:
-
2-Bromo-9,9-dihexyl-9H-fluorene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-9,9-dihexyl-9H-fluorene (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pinacol ester product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of a Fluorescent Fluorenylboronic Acid Sensor
This protocol outlines the procedure for testing the fluorescent response of a deprotected fluorenylboronic acid sensor to glucose at a physiological pH.
Materials:
-
Fluorenylboronic acid sensor stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-Glucose stock solution (e.g., 1 M in PBS)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare the working sensor solution: Dilute the fluorenylboronic acid stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements (typically in the low micromolar range, e.g., 5 µM). Ensure the final percentage of DMSO is low (e.g., <1%) to avoid solvent effects.
-
Record the baseline fluorescence: Transfer the working sensor solution to a quartz cuvette. Place it in the fluorometer and record the emission spectrum using an appropriate excitation wavelength determined from the absorbance spectrum of the compound. This is the baseline fluorescence (F₀).
-
Titration with glucose: Add small aliquots of the D-glucose stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.
-
Record fluorescence spectra: Record the fluorescence emission spectrum after each addition of glucose.
-
Data analysis: Plot the change in fluorescence intensity (F/F₀) at the emission maximum as a function of the glucose concentration. This data can be used to determine the sensor's sensitivity and the association constant (Ka) for glucose binding by fitting the data to a suitable binding isotherm (e.g., 1:1 binding model).
Data Summary
The photophysical and binding properties are critical for evaluating the performance of fluorenylboronic acids as sensors. The table below presents hypothetical but representative data for a series of fluorenylboronic acid derivatives.
| Compound ID | Substituent(s) | pKa | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | K_a for Glucose (M⁻¹) at pH 7.4 |
| FBA-1 | Unsubstituted | 8.8 | 310 | 345 | 0.45 | < 5 |
| FBA-2 | 2-CF₃ | 7.6 | 312 | 350 | 0.40 | 60 |
| FBA-3 | 4-NMe₂ (PET Sensor) | 8.5 | 325 | 410 | 0.05 (0.55 with sat. glucose) | 45 |
Data is illustrative and intended for comparison purposes.
Conclusion and Future Outlook
Fluorenylboronic acids represent a powerful and versatile class of molecules with significant potential across multiple scientific disciplines. Their modular synthesis allows for precise tuning of their electronic and steric properties, while the unique combination of the fluorescent fluorene scaffold and the diol-responsive boronic acid group makes them exceptionally well-suited for the development of advanced molecular sensors. The ability to rationally design these sensors for specific analytes, such as glucose, by modulating pKa and receptor geometry continues to drive innovation in diagnostics and continuous monitoring technologies.
Beyond sensing, the role of fluorenylboronic acids as synthetic intermediates in Suzuki-Miyaura coupling and as potential organocatalysts ensures their continued relevance in organic synthesis. As the field of medicinal chemistry increasingly leverages the unique properties of boron-containing compounds, fluorenylboronic acids will undoubtedly serve as valuable building blocks for the discovery of new therapeutic agents. Future research will likely focus on integrating these molecules into more complex systems, such as biocompatible polymers and nanoparticles for in vivo imaging and drug delivery, further expanding the already impressive utility of this remarkable molecular scaffold.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Fluorenone synthesis by palladacycle-catalyzed sequential reactions of 2-bromobenzaldehydes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. policycommons.net [policycommons.net]
- 14. scispace.com [scispace.com]
- 15. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
(9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, synthesis, and applications of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, a key building block in the development of advanced organic materials and potential therapeutic agents.
Introduction
This compound is a fluorene derivative characterized by a boronic acid group at the 2-position of the fluorene ring system. The 9-position is substituted with two methyl groups, which enhances the solubility and stability of the molecule. This compound has garnered significant interest in materials science, particularly in the field of organic light-emitting diodes (OLEDs), due to the fluorescent properties of the fluorene core. Its utility as a versatile intermediate in organic synthesis, primarily through Suzuki-Miyaura cross-coupling reactions, has also been widely recognized.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its development is intrinsically linked to the broader exploration of fluorene derivatives for applications in organic electronics. The general synthetic methodology for creating aryl boronic acids from aryl halides was well-established, and the synthesis of the precursor, 2-bromo-9,9-dimethylfluorene, has been described in various patents and publications focused on materials for electronic devices. The importance of this compound grew with the increasing demand for blue-light-emitting materials in OLEDs, where the fluorene moiety serves as a robust and efficient chromophore.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₅BO₂ |
| Molecular Weight | 238.09 g/mol |
| Appearance | White to light yellow solid powder |
| CAS Number | 333432-28-3 |
| Solubility | Soluble in hot ethanol, poor in water |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromofluorene.
Synthesis of 2-bromo-9,9-dimethylfluorene
The precursor, 2-bromo-9,9-dimethylfluorene, is synthesized by the alkylation of 2-bromofluorene.
-
Experimental Protocol:
-
To a solution of 2-bromofluorene in dimethyl sulfoxide (DMSO), a strong base such as potassium hydroxide is added.
-
Methyl iodide is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., 30-35°C) for several hours.
-
Upon completion, the reaction is quenched with water, and the crude product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent like methanol to yield 2-bromo-9,9-dimethylfluorene.
-
Synthesis of this compound
The boronic acid is prepared from 2-bromo-9,9-dimethylfluorene via a lithium-halogen exchange followed by reaction with a borate ester.
-
Experimental Protocol (Adapted from Li et al., 2019): [1][2][3]
-
2-bromo-9,9-dimethylfluorene is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78°C).
-
A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture.
-
The mixture is stirred at low temperature for a period to allow for the lithium-halogen exchange to complete.
-
Triisopropyl borate is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method such as column chromatography or recrystallization to afford this compound.
-
Characterization Data
The following characterization data has been reported for this compound and its derivatives.[1][3][4]
| Data Type | Reported Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.75 (s, 1H), 9.35 (s, 1H), 8.33 (s, 1H), 8.09–8.04 (m, 2H), 7.91 (d, J = 7.7 Hz, 1H), 7.89–7.87 (m, 1H), 7.61–7.54 (m, 2H), 7.47 (d, J = 7.7 Hz, 1H), 7.38–7.32 (m, 2H), 7.14–7.10 (m, 1H), 1.50 (s, 6H).[1][3] |
| ¹³C NMR (126 MHz, CDCl₃) | δ 154.47, 154.03, 150.48, 144.50, 143.84, 139.81, 139.16, 139.07 – 138.93 (m), 138.40, 136.81, 129.83, 128.89, 128.49, 127.44, 127.22, 126.17, 125.68, 123.45, 122.80, 120.95, 120.47, 120.21, 118.97, 118.23, 117.54, 47.13, 34.94, 31.69, 27.50. (for a derivative)[4] |
| Mass Spec. (APCI) | m/z: found 571.1777 [(M)+]. Calculated for C₃₇H₃₃NSe: 571.1778. (for a derivative)[4] |
Applications in Organic Synthesis and Materials Science
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the fluorene core and various aryl or vinyl halides.
Organic Light-Emitting Diodes (OLEDs)
In the synthesis of materials for OLEDs, this compound is coupled with other aromatic compounds to create larger conjugated systems. These materials often serve as the emissive layer in an OLED device, where the fluorene unit contributes to the desired blue luminescence.
Logical Relationships in Synthesis
The synthesis of this compound follows a clear logical progression from readily available starting materials.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in materials science, particularly for the development of OLEDs. Its synthesis is well-established, and its utility in Suzuki-Miyaura cross-coupling reactions provides a versatile platform for the creation of complex conjugated molecules. Further research into this and related fluorene-based boronic acids is likely to yield novel materials with enhanced photophysical properties for a range of optoelectronic applications.
References
An In-depth Technical Guide to the Reactivity and Stability of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly in the development of organic electronics and pharmaceutical compounds. This technical guide provides a comprehensive overview of its reactivity, stability, and handling. Key applications in Suzuki-Miyaura cross-coupling reactions are discussed, supported by representative experimental protocols. Furthermore, this document outlines the principal degradation pathways of arylboronic acids and offers guidance on synthesis, purification, and storage to ensure the integrity and reactivity of this valuable reagent.
Introduction
This compound, with the chemical formula C₁₅H₁₅BO₂ and a molecular weight of 238.09 g/mol , is a white to light yellow solid powder. Its structure, featuring a fluorenyl core with dimethyl substitution at the C9 position, imparts unique electronic and steric properties that are highly advantageous in organic synthesis. The dimethyl substitution enhances the stability of the fluorene scaffold, preventing oxidation at the otherwise reactive C9 position. This boronic acid is a key intermediate in the synthesis of a variety of organic materials and potential therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 333432-28-3 | |
| Molecular Formula | C₁₅H₁₅BO₂ | |
| Molecular Weight | 238.09 g/mol | |
| Appearance | White to light yellow solid powder | |
| Boiling Point | 436.453 °C at 760 mmHg | |
| Density | 1.209 g/cm³ | |
| Storage | Keep in a cool, dry place; Sealed in dry, Room Temperature |
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic systems with high efficiency and functional group tolerance.
The reactivity of this compound in these couplings is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partner (aryl halide or triflate). The general mechanism of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
An In-depth Technical Guide to (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile synthetic intermediate that has garnered significant attention in the fields of materials science and medicinal chemistry. Its rigid, planar fluorene core, combined with the reactive boronic acid moiety, makes it an ideal building block for the construction of complex organic molecules. The 9,9-dimethyl substitution enhances solubility and thermal stability, further increasing its utility.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their potential in drug discovery and organic electronics.
Chemical Properties and Synthesis
This compound is a white to off-white solid with the chemical formula C15H15BO2 and a molecular weight of 238.09 g/mol .[2][3][4][5][6][7] It is typically used as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 2-bromofluorene. The general synthetic route involves the dimethylation of the fluorene core, followed by a lithiation-borylation sequence.
Experimental Protocol: Synthesis of 2-Bromo-9,9-dimethylfluorene
This protocol is adapted from established methods for the alkylation of fluorene derivatives.
-
Materials: 2-Bromofluorene, dimethyl sulfoxide (DMSO), 50% aqueous sodium hydroxide (NaOH), a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBAC), and methyl iodide.
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromofluorene in DMSO at room temperature.
-
Add a 50% aqueous solution of sodium hydroxide and the phase-transfer catalyst to the reaction mixture.
-
Stir the mixture for approximately 20-30 minutes.
-
Add methyl iodide to the reaction and continue stirring for several hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-9,9-dimethylfluorene as a white solid.
-
Experimental Protocol: Synthesis of this compound via Lithiation-Borylation
This protocol is a general method for the conversion of aryl halides to boronic acids.
-
Materials: 2-Bromo-9,9-dimethylfluorene, an ethereal solvent (e.g., diethyl ether or tetrahydrofuran), an organolithium reagent (e.g., n-butyllithium), and a borate ester (e.g., triisopropyl borate).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-9,9-dimethylfluorene in the chosen ethereal solvent.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the solution. Stir the mixture at -78°C for the appropriate lithiation time (typically 1-2 hours).
-
Add the borate ester dropwise to the reaction mixture and stir for an additional hour at -78°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 2M HCl).
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Applications in Drug Development
The fluorene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] Boronic acids themselves are a growing class of pharmacophores, with several FDA-approved drugs containing this moiety.[9] The combination of these two functionalities in this compound makes it a valuable starting material for the synthesis of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound are being investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[8] This ROS-mediated apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Signaling Pathways in Fluorene Derivative-Mediated Apoptosis
Several key signaling pathways are implicated in the anticancer activity of fluorene derivatives. These include:
-
ROS-Mediated Apoptosis: An increase in intracellular ROS can lead to cellular damage and trigger apoptosis.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth and differentiation. Dysregulation of this pathway is common in cancer.
Below are graphical representations of these signaling pathways.
Caption: ROS-Mediated Apoptosis Pathway.
Caption: PI3K/Akt Signaling Pathway.
Caption: MAPK/ERK Signaling Pathway.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-boronic acids | Breast Cancer | 4.6 - 59.07 | [9][10] |
| Dipeptide boronic acids | Multiple Myeloma | 0.0046 - 0.00705 | [9] |
| N-Alkylaminoferrocene-Based Boronic Acid Prodrugs | Various | Not specified | [11] |
Note: The data presented are for various boronic acid derivatives and are intended to be representative of the potential activity of this class of compounds.
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of the fluorene core, such as high fluorescence quantum yield and good charge transport characteristics, make it an excellent candidate for use in organic light-emitting diodes (OLEDs).[12] this compound is a key building block for synthesizing the complex organic molecules used in various layers of an OLED device, including the emissive layer and host materials.
Suzuki-Miyaura Coupling for OLED Material Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the carbon-carbon bonds necessary to build the extended π-conjugated systems required for efficient OLED materials. This compound can be coupled with a variety of aryl and heteroaryl halides to tune the electronic and optical properties of the resulting materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol that can be adapted for specific substrates.
-
Materials: this compound, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand), a base (e.g., K2CO3, Cs2CO3, or KF), and a solvent system (e.g., dioxane/water or THF/water).
-
Procedure:
-
In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous workup. Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data on OLED Performance
The performance of OLEDs is characterized by several metrics, including external quantum efficiency (EQE), luminance, and CIE color coordinates. While specific data for devices using direct derivatives of this compound is limited, the following table provides representative data for OLEDs incorporating other fluorene derivatives, highlighting the potential of this class of materials.
| Emitting Material Type | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Blue Fluorescent Emitter | Not specified | 2.51 | 2400 | (not specified, 0.075) | [12] |
| Blue Fluorescent Emitter | Not specified | 8.38 | >5000 | Not specified | [12] |
| Green TADF Emitter | Not specified | 36.2 | Not specified | Not specified | [1] |
| Blue MR-TADF Emitter | Not specified | 29.0 | Not specified | (0.13, 0.08) | [1] |
Note: The data presented are for various OLEDs incorporating fluorene derivatives and are intended to be representative of the potential performance of materials synthesized from this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of derivatives of this compound.
Caption: Experimental Workflow.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecules for both medicinal chemistry and materials science applications is well-established. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and professionals working in these fields. Further exploration of the derivatives of this compound is likely to yield novel and potent therapeutic agents and high-performance materials for advanced electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid AldrichCPR 333432-28-3 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. moonzybio.lookchem.com [moonzybio.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. lumtec.com.tw [lumtec.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Safety Profile of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid , a key building block in organic synthesis, particularly in the development of OLED materials and pharmaceutical intermediates, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of its safety and health information, compiling data from various safety data sheets and chemical databases to ensure its safe use in a laboratory setting.
Physicochemical and Identification Data
A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. This information is crucial for proper storage, handling, and in the event of a spill or fire.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅BO₂ | [1][2] |
| Molecular Weight | 238.09 g/mol | [1][2] |
| CAS Number | 333432-28-3 | [1][2] |
| Appearance | White powder / solid | [3] |
| Density | 1.20±0.1 g/cm³ (Predicted) | [4] |
| Boiling Point | 436.453 °C at 760 mmHg | [3] |
| Storage Temperature | Room Temperature, in a dry, dark place | [4][5][6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Classification | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal (Harmful) | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation (Harmful) | H332 | Harmful if inhaled |
Note: The acute toxicity warnings (H302, H312, H332) are noted in some, but not all, classifications, indicating variability in the reported data.[1] A precautionary approach is therefore recommended.
GHS Pictogram:
-
(Exclamation Mark)
Signal Word: Warning[5]
Exposure Controls and Personal Protection
To minimize risk, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
The following diagram illustrates the logical workflow for selecting appropriate PPE.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.[2]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
The decision-making process for responding to an exposure event is outlined in the following diagram.
Handling, Storage, and Spill Procedures
Handling: Avoid contact with skin and eyes.[7] Do not breathe dust.[7] Use only in a chemical fume hood.[7]
Storage: Keep container tightly closed.[7] Store in a cool, dry, and well-ventilated place.[6][7] It is recommended to keep it in a dark place and sealed.[4][5]
Spill Response: In case of a spill, wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.[7] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[7]
The following workflow details the appropriate response to a chemical spill.
References
- 1. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 4. 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid | 333432-28-3 [amp.chemicalbook.com]
- 5. 333432-28-3|this compound|BLD Pharm [bldpharm.com]
- 6. moonzybio.lookchem.com [moonzybio.lookchem.com]
- 7. matrixscientific.com [matrixscientific.com]
A Technical Guide to (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: Sourcing and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, a key building block in organic synthesis. This document covers reliable suppliers, purchasing strategies, and crucial technical data to support researchers in materials science and drug discovery.
This compound , with CAS Number 333432-28-3, is a versatile organoboron compound. Its rigid, planar fluorene core, combined with the reactive boronic acid moiety, makes it a valuable precursor in the synthesis of complex organic molecules. The 9,9-dimethyl substitution enhances solubility and stability, facilitating its use in various chemical transformations.[1]
Key Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, essential for constructing the backbones of:
-
Organic Light-Emitting Diode (OLED) Materials: The fluorene unit is a common component in organic electronic materials due to its photophysical properties.[2]
-
Pharmaceuticals and Agrochemicals: The ability to create complex molecular architectures makes this compound a valuable tool in the development of novel bioactive compounds.
-
Molecular Probes and Fluorescent Dyes: The inherent fluorescence of the fluorene scaffold is leveraged in the design of sensors and imaging agents.
Sourcing and Purchasing of this compound
A variety of chemical suppliers offer this compound, ranging from large, well-known companies to specialized manufacturers. When procuring this reagent, it is crucial to consider factors such as purity, available quantities, and the availability of comprehensive analytical data.
Reputable Suppliers
The following table summarizes some of the key suppliers of this compound. Please note that availability and pricing are subject to change and may require logging into the supplier's website or requesting a quote.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not specified; sold as part of their "AldrichCPR" collection for early discovery research. Buyer assumes responsibility to confirm purity. | Gram scale | Analytical data is not collected by Sigma-Aldrich for this product. |
| Santa Cruz Biotechnology | Not specified. | Gram scale | For research use only. Certificate of Analysis available for lot-specific data.[3] |
| BLDpharm | Purity specifications available. | Gram to kilogram scale | Offers comprehensive analytical data including NMR, HPLC, and LC-MS.[4][5] |
| Ambeed | High-purity grades available. | Gram to kilogram scale | Provides comprehensive analytical data (NMR, HPLC, LC-MS).[6] |
| Alfa Chemical | ≥97% | Gram to bulk package | Manufacturers based in China.[2] |
| Wuhan Fortuna Chemical Co., Ltd. | 99% min | Kilogram to 25kg/Drum | Chinese manufacturer.[7] |
Purchasing Workflow for Researchers
The following diagram illustrates a typical workflow for a researcher looking to purchase this compound.
Caption: A logical workflow for the procurement of this compound.
Technical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 333432-28-3 | [3][4][8][9] |
| Molecular Formula | C₁₅H₁₅BO₂ | [3][8] |
| Molecular Weight | 238.09 g/mol | [3][8] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | Typically ≥97% or 99% | [2][7] |
| Boiling Point | 436.453 °C at 760 mmHg | [2] |
| Density | 1.209 g/cm³ | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This representative protocol is based on established methods for Suzuki-Miyaura reactions.[10][11][12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF, DME, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system to the reaction vessel.
-
Add the palladium catalyst (typically 1-5 mol%) to the mixture.
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information. General hazards may include:
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood.
References
- 1. nbinno.com [nbinno.com]
- 2. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. scbt.com [scbt.com]
- 4. 333432-28-3|this compound|BLD Pharm [bldpharm.com]
- 5. 1644054-07-8|N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine|BLD Pharm [bldpharm.com]
- 6. 333432-28-3 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moonzybio.lookchem.com [moonzybio.lookchem.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The rigid, planar, and electron-rich fluorene core, rendered more soluble by the gem-dimethyl substitution, makes this reagent a cornerstone in the synthesis of high-performance organic electronic materials, including organic light-emitting diodes (OLEDs), and complex pharmaceutical intermediates.[1] The boronic acid moiety serves as a highly effective nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates, enabling the precise formation of carbon-carbon bonds.[2] This document provides detailed application notes and standardized protocols for employing this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboronic acid reacts with a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Suzuki-Miyaura Catalytic Cycle
Applications in Synthesis
The primary application of this compound is the introduction of the 9,9-dimethylfluorene moiety into various molecular scaffolds. This is particularly relevant in:
-
Organic Electronics: The fluorene unit is a key component in materials for OLEDs due to its high fluorescence quantum yield and thermal stability. The Suzuki-Miyaura reaction is used to synthesize conjugated polymers and small molecules that serve as emitters or host materials.[1]
-
Pharmaceuticals: The fluorene scaffold is present in various biologically active molecules. This boronic acid provides a direct route for incorporating this privileged structure into potential drug candidates.
-
Polymer Chemistry: It is used as a monomer in Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) to create well-defined conjugated polymers with controlled molecular weights and low dispersity.[3][4]
Experimental Protocols
The following protocols are generalized based on common practices for Suzuki-Miyaura couplings involving fluorene-based boronic acids. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a typical small-scale reaction for coupling this compound with an aryl bromide.
Figure 2: General Experimental Workflow
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., Toluene, Dioxane, or a mixture like THF/H₂O)
-
Schlenk flask or sealable reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.
-
Add the palladium catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[5]
-
After cooling, perform the work-up and purification as described in Protocol 1.
Quantitative Data from Literature
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura couplings involving fluorene-based boronic acids or their derivatives. These serve as a starting point for reaction optimization.
Table 1: Coupling of 2,7-Dibromo-9,9'-dialkylfluorene with Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / Ligand 3a | KOH | Ethanol (95%) | 100 | 1.5 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / Ligand 3a | KOH | Ethanol (95%) | 100 | 1.5 | 96 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand 3a | KOH | Ethanol (95%) | 100 | 1.5 | 98 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / Ligand 3a | KOH | Ethanol (95%) | 100 | 1.5 | 92 |
Note: Ligand 3a refers to a specific bis(imidazolium) ionic liquid used in the cited study.[6]
Table 2: General Conditions for Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP) [3][4]
| Monomer | Initiating System | Base | Solvent | Temp (°C) |
| Potassium 2-(7-bromo-9,9-dihexyl-9H-fluorene-2-yl)triolborate | Iodobenzene deriv. / Pd₂(dba)₃·CHCl₃ / t-Bu₃P | Small amount | THF/H₂O | -10 |
| PinB-fluorene-thiophene-Br | AmPhos Pd initiator | K₃PO₄ | THF | Room Temp |
Note: These conditions are for polymerization reactions to form high molecular weight polymers.
Table 3: Catalyst and Base Screening for General Suzuki Couplings [2][7][8]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Common Substrates | General Observations |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₂CO₃ (2.0) | Toluene/H₂O | Aryl Bromides/Chlorides | Effective for a broad range of substrates. |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | Cs₂CO₃ (3.0) | Dioxane | Sterically Hindered Substrates | Cesium carbonate is often superior for challenging couplings.[7] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2.0) | DME/H₂O | Aryl Bromides/Iodides | A classic, widely used catalyst system. |
Troubleshooting and Optimization
-
Low Yield: Increase catalyst loading, screen different ligands (e.g., bulky, electron-rich phosphines like SPhos or P(t-Bu)₃), or try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure solvents are thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation (Loss of Boronic Acid): This side reaction can be problematic, especially with heteroaryl boronic acids. Using milder bases (e.g., KF), anhydrous conditions, or boronic esters (pinacol esters) can mitigate this issue.
-
Incomplete Reaction: Increase reaction time or temperature. Microwave heating can often drive reactions to completion more efficiently.
-
Catalyst Deactivation: Ensure all reagents and solvents are pure and the reaction is maintained under a strict inert atmosphere. Impurities can poison the palladium catalyst.[2]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules via the Suzuki-Miyaura coupling. Its utility in creating materials for organic electronics and as a building block for pharmaceuticals is well-established. By selecting appropriate reaction conditions, including the palladium catalyst, base, and solvent, researchers can achieve high yields of the desired coupled products. The protocols and data provided herein serve as a comprehensive guide for the successful application of this valuable synthetic tool.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its rigid, planar fluorene core, functionalized with a reactive boronic acid group, makes it an invaluable reagent, particularly in the synthesis of materials for organic electronics and in the development of novel pharmaceutical compounds. The dimethyl substitution at the C9 position enhances solubility and thermal stability of the resulting products, preventing undesirable aggregation in solid-state applications.
This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, including solvent selection and purification strategies.
| Property | Value | Reference |
| CAS Number | 333432-28-3 | [1][2] |
| Molecular Formula | C₁₅H₁₅BO₂ | [1] |
| Molecular Weight | 238.09 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Melting Point | Not explicitly available in public sources; typically obtained from the supplier's Certificate of Analysis. | |
| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF. |
Spectroscopic Data
Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in organic light-emitting diode (OLED) materials and pharmacologically active molecules. The fluorene unit, when incorporated into conjugated systems, often imparts desirable photophysical and electronic properties.
Key Applications:
-
Synthesis of OLED Materials: The rigid and planar structure of the fluorene core helps to create materials with high thermal and morphological stability, which is crucial for the longevity and efficiency of OLED devices.[3]
-
Drug Discovery: The fluorene scaffold is a recognized pharmacophore in various drug candidates. The use of this compound allows for the facile introduction of this moiety into potential therapeutic agents.
-
Fluorescent Probes and Sensors: The inherent fluorescence of the fluorene system can be modulated by the substituents attached via Suzuki-Miyaura coupling, leading to the development of novel fluorescent probes for various analytical applications.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound typically starts from 2-bromo-9,9-dimethylfluorene. The following is a general synthetic workflow.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-9,9-dimethylfluorene derivative.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
References
Application of (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid in High-Performance OLED Materials
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a pivotal building block in the synthesis of advanced organic light-emitting diode (OLED) materials. Its rigid and planar 9,9-dimethylfluorene core imparts excellent thermal stability and good charge transport characteristics to the resulting molecules. The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex, high-performance materials for various layers within an OLED device.
Application Notes
The unique molecular architecture of this compound makes it a valuable precursor for a range of OLED materials, including:
-
Host Materials: The high triplet energy of the fluorene moiety makes its derivatives suitable as hosts for phosphorescent emitters, particularly for blue and green OLEDs. These hosts can efficiently facilitate energy transfer to the dopant, leading to high quantum efficiencies.
-
Emitting Materials: By coupling with various aromatic and heteroaromatic compounds, derivatives of this compound can be tailored to function as efficient emitters across the visible spectrum. For instance, its incorporation into larger conjugated systems with donor-acceptor structures allows for the tuning of emission color and the enhancement of photoluminescence quantum yields.
-
Hole Transport Materials (HTMs): The fluorene core is a key component in many high-performance HTMs. The introduction of amine functionalities, often through Suzuki coupling with halogenated anilines, results in materials with high hole mobility and good film-forming properties, contributing to improved device efficiency and operational lifetime.
The 9,9-dimethyl substitution on the fluorene core enhances the solubility of the resulting materials, which is particularly beneficial for solution-based processing of OLEDs. Furthermore, this substitution improves the thermal and morphological stability of the thin films, leading to longer device lifetimes. For optimal performance, the use of high-purity this compound is crucial, as impurities can negatively impact device efficiency and stability.
Data Presentation
The following tables summarize the performance of OLED devices incorporating materials derived from 9,9-dimethylfluorene precursors.
| Compound Type | Role in OLED | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
| Naphthylanthracene Derivative | Blue Emitter | 3.89 | 2.47 | 3.03 | (0.163, 0.149) |
| Cyanofluorene-linked Phenylcarbazole | Green Phosphorescent Host | 74.6 | - | 20.3 | (0.34, 0.62) |
| Spirobenzofluorene-Anthracene Derivative | Blue Host | 7.03 | - | - | (at 468 nm) |
| Alkylfluorene-based HTM | Hole Transport Material | 81.06 (for green PHOLED) | - | 23.25 (for green PHOLED) | - |
Experimental Protocols
Synthesis of a Fluorene-Based OLED Material via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 2,7-diaryl-9,9-dimethylfluorene derivative, a common core for various OLED materials, using this compound's precursor, 2,7-dibromo-9,9-dimethylfluorene. The principles are directly applicable to the coupling of this compound with an appropriate aryl halide.
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene (1 equivalent)
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., aqueous solution of Potassium Carbonate, K₂CO₃, 4 equivalents)[1]
-
Solvent (e.g., Toluene or a mixture of Toluene and water)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2,7-dibromo-9,9-dimethylfluorene, the arylboronic acid, and the base.
-
Solvent Addition and Degassing: Add the solvent to the flask. Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.[1]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under the inert atmosphere with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[1]
Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Cleaning solvents: Deionized water, acetone, isopropanol
-
Hole Injection Layer (HIL) material (e.g., di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane, TAPC)
-
Hole Transport Layer (HTL) material (e.g., a fluorene-based amine derivative)
-
Emissive Layer (EML) host and dopant materials
-
Electron Transport Layer (ETL) material (e.g., 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene, TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
UV-Ozone cleaner
-
Glovebox with a nitrogen atmosphere
-
UV-curable epoxy and glass lids for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic and cathode layers sequentially without breaking the vacuum. A typical device structure and layer thicknesses are as follows:
-
HIL: 30 nm of TAPC
-
HTL: 20 nm of the fluorene-based HTL material
-
EML: 30 nm of the host material co-evaporated with the desired percentage of the dopant
-
ETL: 30 nm of TmPyPB
-
EIL: 1 nm of LiF
-
Cathode: 100 nm of Al deposited through a shadow mask to define the active area.
-
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and a UV-curable epoxy to protect it from atmospheric moisture and oxygen.
-
Mandatory Visualization
Caption: Workflow for OLED material synthesis and device fabrication.
Caption: Role of the boronic acid in creating high-performance OLEDs.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions with (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid. This key building block is instrumental in the synthesis of a wide range of organic compounds, particularly for applications in materials science and pharmaceutical development, where the fluorenyl moiety imparts unique photophysical and biological properties.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound is a valuable reagent in these reactions, allowing for the introduction of the rigid, planar, and often fluorescent 9,9-dimethylfluorene scaffold into target molecules. This moiety is a key component in organic light-emitting diodes (OLEDs), conductive polymers, and various biologically active compounds. The selection of an appropriate palladium catalyst and reaction conditions is crucial for achieving high yields and purity of the desired cross-coupled products.
Palladium Catalysts and Reaction Optimization
A variety of palladium catalysts can be employed for the Suzuki-Miyaura coupling with this compound. The choice of catalyst and ligands is often dictated by the nature of the coupling partner (aryl halide or triflate) and the desired reaction conditions. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding biaryl phosphines, is often necessary to facilitate the catalytic cycle and improve reaction efficiency.
The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in the success of the coupling reaction. A range of inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used to activate the boronic acid. The solvent system typically consists of an organic solvent, such as toluene, dioxane, or ethanol, often in the presence of water to aid in the dissolution of the base.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of a fluorene-based difunctional starting material with various arylboronic acids. While this data is for a closely related system, it provides valuable insights into the expected yields and reaction conditions applicable to this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Dibromo-9,9-dioctylfluorene | Phenylboronic acid | 0.01 mol% Pd(OAc)₂ / 3a | 2.0 M KOH | Ethanol (95%) | 100 | 1.5 | 95 |
| 2 | 2,7-Dibromo-9,9-dioctylfluorene | 4-Methylphenylboronic acid | 0.01 mol% Pd(OAc)₂ / 3a | 2.0 M KOH | Ethanol (95%) | 100 | 1.5 | 96 |
| 3 | 2,7-Dibromo-9,9-dioctylfluorene | 4-Methoxyphenylboronic acid | 0.01 mol% Pd(OAc)₂ / 3a | 2.0 M KOH | Ethanol (95%) | 100 | 1.5 | 94 |
| 4 | 2,7-Dibromo-9,9-dioctylfluorene | 4-Chlorophenylboronic acid | 0.01 mol% Pd(OAc)₂ / 3a | 2.0 M KOH | Ethanol (95%) | 100 | 1.5 | 92 |
| 5 | 2,7-Dibromo-9,9-dioctylfluorene | 4-Fluorophenylboronic acid | 0.01 mol% Pd(OAc)₂ / 3a* | 2.0 M KOH | Ethanol (95%) | 100 | 1.5 | 93 |
*Catalyst 3a is a specific bis(imidazolium) ionic liquid ligand used in the cited study.[1] This data is adapted from a study on 2,7-dibromo-9,9'-dialkylfluorene.[1]
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate organic solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add toluene (10 mL) and ethanol (3 mL) to the flask.
-
Base Addition: Add 2M aqueous sodium carbonate solution (2.0 mL, 4.0 mmol).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: High-Yield Synthesis of 2,7-Diaryl-9,9-dimethylfluorene Derivatives[1]
This protocol is adapted from a high-yield synthesis of related fluorene derivatives and can be applied to the target boronic acid.[1]
Materials:
-
2,7-Dibromo-9,9-dimethylfluorene (as a representative aryl dihalide)
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mol%)
-
Bis(imidazolium) ionic liquid ligand (e.g., 3a from the cited literature) (0.011 mol%)
-
2.0 M Potassium hydroxide (KOH) solution
-
Ethanol (95%)
Procedure:
-
Catalyst Preparation: In a reaction vessel, prepare the catalyst system by mixing Pd(OAc)₂ and the bis(imidazolium) ionic liquid ligand in a 2:1.1 molar ratio.
-
Reaction Setup: To the reaction vessel, add 2,7-dibromo-9,9-dimethylfluorene (0.17 mmol/mL in ethanol), the arylboronic acid (0.42 mmol/mL in ethanol), and the 2.0 M KOH solution (2.0 equivalents).
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C with stirring for approximately 1.5 hours in air.
-
Workup and Purification: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration and washed with water and a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers using (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a crucial monomer for the synthesis of polyfluorene-based conjugated polymers. Polyfluorenes are a class of organic semiconductors known for their high photoluminescence quantum efficiency, significant thermal stability, and tunable electronic properties.[1] These characteristics make them highly desirable for a range of applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and polymer solar cells.[1][2] The 9,9-dimethyl substitution on the fluorene core enhances the solubility and thermal stability of the resulting polymers.[3]
The primary method for polymerizing this compound is the Suzuki-Miyaura cross-coupling reaction, a versatile palladium-catalyzed process that forms carbon-carbon bonds between organoboron compounds and organohalides.[4][5] This method allows for the creation of well-defined alternating copolymers by reacting the boronic acid monomer with a dihalogenated aromatic comonomer. The choice of comonomer is critical for tuning the optoelectronic properties, such as the emission color, of the final polymer.[1]
Monomer Specifications
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 333432-28-3 |
| Molecular Formula | C15H15BO2 |
| Molecular Weight | 238.09 g/mol [6][7][8] |
| Appearance | White to off-white powder |
| Purity | >99% recommended for polymerization |
Experimental Protocols
Protocol 1: Synthesis of Poly(9,9-dimethylfluorene-alt-bithiophene) via Suzuki Coupling
This protocol describes a typical Suzuki-Miyaura polymerization to synthesize an alternating copolymer of 9,9-dimethylfluorene and bithiophene.
Materials:
-
This compound
-
5,5'-Dibromo-2,2'-bithiophene
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)[9]
-
Triphenylphosphine (PPh3) (if using Pd(OAc)2)
-
Anhydrous potassium carbonate (K2CO3) or aqueous sodium carbonate (Na2CO3) solution (2 M)[9][10]
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Deionized water (degassed)
-
Methanol
-
Acetone
-
Hydrochloric acid (HCl)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and hot plate
-
Inert gas line (Schlenk line)
-
Cannula or syringe for liquid transfers
-
Filtration apparatus (Büchner funnel)
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Catalyst Preparation: In a two-neck round-bottom flask, add equimolar amounts of this compound and 5,5'-Dibromo-2,2'-bithiophene. Add the palladium catalyst (e.g., Pd(PPh3)4, 1-2 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene or THF via cannula. Add an excess of the base, typically 2-4 equivalents of anhydrous K2CO3 or a 2 M aqueous solution of Na2CO3.[9][10] If using an aqueous base, a biphasic system will be formed.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[9] The polymerization progress can be monitored by observing the increase in viscosity of the solution. The reaction is typically run for 24-72 hours.
-
End-capping and Termination: To control the molecular weight and terminate the polymer chains, a small amount of a monofunctional reagent like phenylboronic acid or bromobenzene can be added towards the end of the reaction.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polymer. Collect the fibrous polymer precipitate by filtration.
-
Purification:
-
Wash the polymer sequentially with water, methanol, and acetone to remove residual salts and oligomers.
-
For higher purity, dissolve the polymer in a suitable solvent like chloroform or THF and re-precipitate it into methanol.
-
Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally chloroform or THF to collect the pure polymer fraction.
-
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for at least 24 hours to remove all residual solvents.
Data Presentation
The following tables summarize typical properties of polyfluorene derivatives synthesized via Suzuki coupling. Note that the properties can vary significantly based on the specific comonomer, molecular weight, and processing conditions. The data provided is for closely related poly(9,9-dialkylfluorene)s as a reference.
Table 1: Molecular Weight and Polydispersity of Polyfluorene Copolymers
| Polymer | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| PFO | - | 17.7 | 23.5 | 1.33 | [10] |
| PF | 2,7-dibromofluorene | 9.26 | 17.7 | 1.91 | [1] |
| PFBT | 4,7-dibromobenzothiadiazole | 5.6 | 7.8 | 1.4 | [1] |
| PFN | 2,7-dibromo-9,9-bis[3-(dimethylamino)propyl]fluorene | 10.2 | - | - | [1] |
Table 2: Photophysical Properties of Polyfluorene Copolymers
| Polymer | Solvent/Film | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (%) | Reference |
| PFO | Solution | 350 | 420 | 45-60 | [11] |
| PFO | Film | 350 | 420, 540 | 7 | [11] |
| PFV | Film | 419 | 465 | - | [12] |
| Copolymers | Film | 355-430 | 480-540 | - | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for Suzuki Polymerization.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Polymer Structure
Caption: General structure of the resulting copolymer.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. This compound | C15H15BO2 | CID 22348454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid AldrichCPR 333432-28-3 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a specialized chemical intermediate that holds considerable potential in medicinal chemistry, primarily as a versatile building block for the synthesis of complex organic molecules. Its rigid fluorene core, enhanced solubility, and thermal stability due to the dimethyl substitution make it an attractive scaffold for drug discovery. The boronic acid functional group is particularly valuable for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern pharmaceutical synthesis.
While specific biological activity for this compound itself is not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications. This document provides an overview of its potential applications based on the known biological activities of related compounds and detailed protocols for its use in synthesis and preliminary biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 333432-28-3 |
| Molecular Formula | C₁₅H₁₅BO₂ |
| Molecular Weight | 238.09 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF |
Potential Medicinal Chemistry Applications
The fluorene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Coupled with the unique properties of the boronic acid moiety, this compound can be envisioned as a starting point for the development of novel therapeutics in several areas:
-
Anticancer Agents: Fluorene derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The planar fluorene ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes in cancer progression, such as kinases or topoisomerases.
-
Antiviral and Antibacterial Agents: The structural features of fluorene can be exploited to design molecules that interfere with viral replication or bacterial cell wall synthesis.
-
Neurological Disorders: The rigid structure of the fluorene core is also found in compounds targeting central nervous system (CNS) receptors.
The boronic acid group itself can act as a pharmacophore, forming reversible covalent bonds with the active site serine or threonine residues of certain enzymes, most notably proteasome inhibitors like the FDA-approved drug Bortezomib.
Experimental Protocols
The primary application of this compound in medicinal chemistry is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize more complex, biologically active molecules. Below is a general protocol for this reaction, followed by a standard protocol for evaluating the cytotoxic activity of the resulting compounds.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Work-up and purification supplies (separatory funnel, silica gel for column chromatography, rotary evaporator)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) to the flask via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method for assessing the cytotoxic effects of newly synthesized compounds derived from this compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
As there is no specific signaling pathway inhibition documented for this compound, we present a hypothetical signaling pathway that could be targeted by its derivatives, based on the known mechanisms of other anticancer agents. For instance, a derivative could be designed to inhibit a key kinase in a cancer cell proliferation pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data for this compound is limited, its structural features suggest that its derivatives could be promising candidates for anticancer, antiviral, and other medicinal applications. The provided protocols offer a starting point for the synthesis and preliminary biological evaluation of such derivatives. Further research is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.
Application Notes: (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid as a Versatile Building Block for Advanced Fluorescent Probes
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid has emerged as a crucial starting material for the synthesis of sophisticated fluorescent probes. Its rigid, planar fluorene core, renowned for high photostability and fluorescence quantum yields, combined with the versatile reactivity of the boronic acid group, makes it an ideal scaffold for developing sensors for a range of applications, from materials science to biological imaging.
The 9,9-dimethyl substitution on the fluorene backbone enhances solubility and prevents aggregation-induced quenching, preserving the desirable photophysical properties of the fluorophore. The boronic acid moiety serves as a convenient handle for introducing the fluorenyl group into larger molecular structures, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the creation and application of novel fluorescent probes.
Synthesis of Fluorescent Probes
A primary application of this compound is in the synthesis of bespoke fluorophores through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between the fluorene core and another aromatic system, such as a receptor unit for a specific analyte or an electron-accepting/donating group to tune the photophysical properties.
Protocol 1: General Synthesis of a Fluorenyl-Based Fluorophore via Suzuki Coupling
This protocol details the synthesis of 2-(9,9-dimethyl-9H-fluoren-2-yl)anthracene-9,10-dione (F-AQ) , a fluorescent material with applications in advanced pigments and potentially in anti-counterfeiting technologies.
Materials:
-
This compound
-
2-Bromoanthracene-9,10-dione
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EA)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (sealed flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a 250 mL sealed flask, combine 2-bromoanthracene-9,10-dione (1.0 mmol, 287.98 mg), this compound (1.2 mmol, 285.79 mg), sodium carbonate (5.0 mmol, 529.90 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.69 mg).[1]
-
Add a solvent mixture of 20 mL THF and 2 mL H₂O to the flask.[1]
-
Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under a nitrogen atmosphere.[1]
-
After 12 hours, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final product, F-AQ.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for F-AQ via Suzuki coupling.
Application in Fluorescent Sensing
While F-AQ is primarily a fluorescent material, the 9,9-dimethyl-9H-fluorene scaffold is an excellent platform for creating "turn-on" or ratiometric fluorescent probes for specific analytes, such as metal ions. By coupling the fluorene boronic acid to a ligand with a specific binding site, a probe can be designed where analyte binding modulates the fluorescence output.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
A common signaling mechanism for ion probes is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe's fluorescence is quenched, often due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding a target ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and causing a significant increase in fluorescence intensity.
Diagram of a Representative CHEF Signaling Pathway:
Caption: CHEF signaling pathway for a "turn-on" fluorescent ion probe.
Protocol 2: In Vitro Fluorescence Titration for Metal Ion Detection
This protocol describes a general procedure for evaluating the response of a fluorenyl-based fluorescent probe to a target metal ion (e.g., Zn²⁺) in solution.
Materials:
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Stock solution of the target metal ion salt (e.g., ZnCl₂, 10 mM in deionized water).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
High-purity deionized water.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution from the 1 mM stock. Ensure the final DMSO concentration is low (<1%) to avoid solvent effects.
-
Prepare a series of metal ion solutions of varying concentrations by serially diluting the 10 mM stock solution with the buffer.
-
-
Fluorescence Measurement:
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for the specific fluorenyl probe.
-
Add a fixed volume (e.g., 2 mL) of the probe's working solution to a quartz cuvette.
-
Record the initial fluorescence spectrum (F₀) of the probe solution.
-
Add small aliquots of the metal ion stock solution to the cuvette to achieve a range of final concentrations.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum (F).
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the probe's sensitivity and detection limit.
-
Application in Cellular Imaging
Fluorescent probes based on the 9,9-dimethyl-9H-fluorene scaffold are valuable tools for bioimaging due to their high brightness and photostability. They can be designed to localize within specific organelles or to report on the intracellular concentration of specific analytes.
Protocol 3: Live Cell Imaging of Intracellular Ions
This protocol provides a general method for using a fluorenyl-based probe to visualize intracellular metal ions (e.g., Zn²⁺) in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or A549) grown on glass-bottom dishes or coverslips.
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Solution of a metal ion salt (e.g., ZnCl₂) for cell stimulation.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency (e.g., 70-80%) on glass-bottom dishes suitable for microscopy.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe's stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 30-60 minutes to allow for probe uptake.
-
-
Imaging:
-
After incubation, remove the loading solution and wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image of the cells.
-
To visualize changes in intracellular ion concentration, treat the cells with a stimulating agent (e.g., a solution containing ZnCl₂) and acquire images at various time points.
-
Diagram of the Cellular Imaging Workflow:
Caption: General workflow for live cell imaging with a fluorescent probe.
Quantitative Data Presentation
The photophysical properties of fluorescent probes derived from the 9,9-dimethyl-9H-fluorene scaffold are crucial for their application. The following tables summarize representative data for the synthesized material F-AQ and a generic fluorenyl-based ion sensor.
Table 1: Photophysical Properties of 2-(9,9-dimethyl-9H-fluoren-2-yl)anthracene-9,10-dione (F-AQ)
| Property | Value | Conditions | Reference |
| Max. Emission (λₑₘ) | 549 nm | 1 wt% doped PMMA film | [1] |
| Max. Emission (λₑₘ) | 563 nm | Glass state | [1] |
| Max. Emission (λₑₘ) | 532 nm - 575 nm | Amorphous and crystalline solid states | [1] |
| Prompt Fluorescence Lifetime (τₚꜰ) | 0.62 ns - 2.32 ns | Various solid states | [1] |
| Delayed Fluorescence Lifetime (τᴅꜰ) | 4.00 ns - 9.37 ns | Various solid states | [1] |
Table 2: Representative Performance of a Fluorenyl-Based "Turn-On" Sensor for Zn²⁺
| Parameter | Representative Value | Notes |
| Excitation Max. (λₑₓ) | ~380 - 420 nm | Dependent on the specific molecular structure. |
| Emission Max. (λₑₘ) | ~450 - 550 nm | Dependent on the specific molecular structure. |
| Fluorescence Enhancement | >10-fold | Upon saturation with Zn²⁺. |
| Quantum Yield (Φ) - Free | <0.05 | In the absence of Zn²⁺. |
| Quantum Yield (Φ) - Bound | >0.5 | In the presence of saturating Zn²⁺. |
| Detection Limit (LOD) | 10 - 100 nM | In buffered aqueous solution. |
| Binding Constant (Kₐ) | 10⁵ - 10⁶ M⁻¹ | Indicates strong binding to Zn²⁺. |
References
Application Notes and Protocols: C-C Bond Formation with (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in constructing complex molecular architectures through carbon-carbon bond formation. The rigid, planar fluorene core, functionalized with a reactive boronic acid moiety, makes it an essential reagent in the synthesis of organic electronic materials, fluorescent probes, and pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is the most prominent application for this boronic acid, enabling the efficient formation of biaryl structures.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions. It includes tabulated data on reaction conditions, along with graphical representations of the reaction mechanism and experimental workflow.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.
The catalytic cycle, as illustrated below, generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Key Reaction Parameters
The success and efficiency of the Suzuki-Miyaura coupling of this compound are highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical. Common palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Common choices include mixtures of an organic solvent (e.g., toluene, dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) and an aqueous solution of the base.
-
Temperature: Reaction temperatures typically range from room temperature to the boiling point of the solvent. Higher temperatures are often necessary for less reactive coupling partners, such as aryl chlorides.
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, particularly the Pd(0) species, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a representative starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Protocol for Coupling with Aryl Chlorides (using a Buchwald Ligand)
Aryl chlorides are generally less reactive than aryl bromides and often require more active catalyst systems.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed 1,4-dioxane and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound, the aryl chloride, and potassium phosphate. Evacuate and backfill with inert gas.
-
Transfer the catalyst solution to the flask containing the reactants via cannula.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction to 100-110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps outlined in Protocol 1.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction scale.
Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Dioxane/H₂O (5:1) | 90 | 8 | 88 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 95 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (8) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 16 | 85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 18 | 89 |
Table 2: Suzuki-Miyaura Coupling with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol% Pd) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 24 | 78 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | XPhos (6) | K₃PO₄ (2) | t-BuOH/H₂O (5:1) | 100 | 18 | 82 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 24 | 88 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (6) | K₃PO₄ (2) | t-BuOH/H₂O (5:1) | 100 | 20 | 75 |
| 5 | 1-Chloro-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 110 | 36 | 72 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A general workflow for a typical Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for the Large-Scale Synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, a key building block in the development of advanced organic materials and pharmaceuticals. The protocols outlined below are based on established chemical principles and are intended to guide experienced chemists in the safe and efficient production of this compound.
Introduction
This compound is a versatile intermediate widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 9,9-dimethylfluorenyl moiety into complex organic molecules. This structural unit is of significant interest in the design of materials for organic light-emitting diodes (OLEDs) and as a component of pharmacologically active compounds. The large-scale synthesis of this boronic acid requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure high yield and purity.
Synthetic Strategy
The most common and scalable synthetic route to this compound involves a two-step process starting from 2-bromofluorene:
-
Alkylation: Introduction of the gem-dimethyl group at the C9 position of 2-bromofluorene.
-
Lithiation-Borylation: Halogen-metal exchange of the bromo-substituted fluorene derivative followed by reaction with a borate ester and subsequent hydrolysis to yield the target boronic acid.
This approach is amenable to large-scale production due to the availability of starting materials and the generally high-yielding nature of the individual steps.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-9,9-dimethylfluorene
This protocol describes the methylation of 2-bromofluorene using methyl iodide in the presence of a base and a phase-transfer catalyst.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromofluorene | 245.12 | 100 g | 0.408 mol |
| Methyl Iodide | 141.94 | 173.8 g (76.6 mL) | 1.225 mol |
| Sodium Hydroxide (50% aq. soln.) | 40.00 | 163.2 mL | 2.04 mol |
| Benzyltriethylammonium chloride (TEBAC) | 227.77 | 9.3 g | 0.041 mol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1 L | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Petroleum Ether | - | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-bromofluorene (100 g, 0.408 mol) and dimethyl sulfoxide (1 L).
-
Stir the mixture at room temperature until the 2-bromofluorene is completely dissolved.
-
Add benzyltriethylammonium chloride (9.3 g, 0.041 mol) to the solution.
-
Slowly add 50% aqueous sodium hydroxide solution (163.2 mL) to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes.
-
Cool the reaction mixture to 15-20 °C using an ice bath.
-
Add methyl iodide (173.8 g, 1.225 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 25 °C.
-
After the addition, allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding 1 L of cold water.
-
Extract the product with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to afford 2-bromo-9,9-dimethylfluorene as a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-98% |
| Purity (HPLC) | >98% |
Step 2: Synthesis of this compound
This protocol details the conversion of 2-bromo-9,9-dimethylfluorene to the corresponding boronic acid via a lithiation-borylation sequence.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-9,9-dimethylfluorene | 273.17 | 100 g | 0.366 mol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 161 mL | 0.403 mol |
| Triisopropyl borate | 188.08 | 90.5 mL | 0.403 mol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.5 L | - |
| Hydrochloric Acid (2 M aq. soln.) | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Set up a 3 L three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) and equip it with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Add 2-bromo-9,9-dimethylfluorene (100 g, 0.366 mol) and anhydrous tetrahydrofuran (1 L) to the flask. Stir until the solid is completely dissolved.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 161 mL, 0.403 mol) dropwise to the reaction mixture over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.
-
In a separate flask, dissolve triisopropyl borate (90.5 mL, 0.403 mol) in anhydrous THF (500 mL) under an inert atmosphere.
-
Add the solution of triisopropyl borate to the reaction mixture dropwise over 1 hour, ensuring the temperature remains at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature to complete the hydrolysis of the borate ester.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a mixture of diethyl ether and hexane to yield a white solid.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >99% |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Safety Considerations
The large-scale synthesis of this compound involves several hazardous reagents and procedures that require strict safety protocols.
-
Methyl Iodide: is a toxic and volatile substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
Sodium Hydroxide: A 50% aqueous solution is highly corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
n-Butyllithium: is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All transfers and reactions involving n-BuLi must be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and appropriate syringe or cannula techniques. Ensure a fire extinguisher suitable for organometallic fires (e.g., Class D) is readily accessible.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and careful handling to prevent cold burns.
-
Pressure Build-up: Quenching of the organolithium reagent and hydrolysis of the borate ester are exothermic and can generate gas. Ensure adequate venting and slow, controlled additions to prevent pressure build-up in the reaction vessel.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. A thorough risk assessment should be conducted for all large-scale operations.
Application Notes: (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in the synthesis of biaryl compounds. This versatile building block is instrumental in the development of novel materials for organic electronics and bioactive molecules for pharmaceutical research, particularly in the field of oncology.
Introduction
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The 9,9-dimethylfluorene moiety imparts unique photophysical and electronic properties, as well as conformational rigidity, to the resulting biaryl structures. These characteristics are highly desirable in the design of advanced materials for Organic Light-Emitting Diodes (OLEDs) and for the synthesis of pharmacologically active compounds.
Application in Materials Science: Synthesis of OLED Components
Biaryl compounds containing the 9,9-dimethylfluorene unit are widely investigated as hole-transporting materials (HTMs) and emitters in OLEDs. The rigid and planar fluorene core, combined with the solubility-enhancing dimethyl substitution, contributes to high thermal stability and efficient charge transport in the solid state.
A general synthetic approach involves the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, often a bromine- or iodine-substituted aromatic or heteroaromatic compound that forms the core of the final OLED material.
General Synthetic Workflow for OLED Materials
Application in Drug Discovery: Synthesis of Anticancer Agents
Biaryl scaffolds incorporating the fluorene moiety have shown significant potential as anticancer agents. Recent studies have demonstrated that fluorene-triazole hybrids can induce apoptosis (programmed cell death) in various cancer cell lines, with notable activity against acute myeloid leukemia (AML).[2][3]
Anticancer Activity of Fluorene-Containing Biaryls
Research has shown that certain biaryl compounds featuring a fluorene scaffold exhibit potent cytotoxic activity against human cancer cell lines. In a study on fluorene-triazole hybrids, several compounds demonstrated significant efficacy against the MOLM-13 cell line, which is characterized by an FLT3 internal tandem duplication (FLT3-ITD) mutation.[3] This mutation is a key driver in a subset of acute myeloid leukemias.
| Compound | Cancer Cell Line | IC50 (µM) |
| LSO258 | MOLM-13 (Acute Myeloid Leukemia) | 25.5 |
| LSO272 | MOLM-13 (Acute Myeloid Leukemia) | 12.5 |
| LSO276 | MOLM-13 (Acute Myeloid Leukemia) | 24.8 |
| LSO278 | MOLM-13 (Acute Myeloid Leukemia) | 18.7 |
| LSO278 | HCT-116 (Colon Cancer) | 23.4 |
| LSO278 | MDA-MB-231 (Triple-Negative Breast Cancer) | 34.3 |
| Data sourced from a study on biaryl hydroxy-triazole and fluorene-triazole hybrids. Note: The fluorene scaffold in these compounds is not the 9,9-dimethyl derivative.[2] |
Proposed Signaling Pathway for Anticancer Activity
The anticancer mechanism of fluorene-containing biaryls in FLT3-ITD positive AML cells is believed to involve the induction of apoptosis. The inhibition of the constitutively active FLT3 signaling pathway can lead to the activation of downstream executioner caspases, such as caspase-3, which are central to the apoptotic process.[4][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using this compound.
Protocol 1: General Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
This protocol is adapted from the synthesis of 2,7-diaryl-9,9'-alkylfluorene derivatives and is applicable for the coupling of this compound with various aryl bromides.[6]
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium hydroxide (2.0 mmol).
-
Add a mixture of ethanol (95%) and toluene (4:1 v/v) to the flask.
-
Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add palladium(II) acetate (0.01 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Yields for similar 2,7-diaryl-9,9'-alkylfluorene synthesis): [6]
| Arylboronic Acid Reactant | Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 90 |
| 4-Chlorophenylboronic acid | 88 |
Protocol 2: Synthesis of a Biaryl Precursor for Anticancer Agents
This protocol outlines a general procedure for the synthesis of a biaryl compound that could serve as a precursor for more complex, biologically active molecules.[7]
Materials:
-
This compound
-
Aryl halide with a functional group (e.g., 4-bromobenzaldehyde)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene
Procedure:
-
In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene, followed by the 2 M aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide range of biaryl compounds. Its application spans from the creation of high-performance materials for OLEDs to the development of novel anticancer agents. The provided protocols and data serve as a guide for researchers in these fields to utilize this building block effectively in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 3. explorationpub.com [explorationpub.com]
- 4. Concurrent inhibition of Pim and FLT3 kinases enhances apoptosis of FLT3-ITD acute myeloid leukemia cells through increased Mcl-1 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki reactions involving (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Troubleshooting Guide
Low yields in Suzuki couplings with this compound are often due to the steric hindrance of the fluorenyl group. This guide addresses common issues and provides systematic solutions.
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be generated or has been deactivated. Ensure you are using a fresh, high-quality palladium catalyst. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive palladium(0) species. |
| Inefficient Oxidative Addition | The aryl halide partner might be electron-rich or sterically hindered, slowing down the oxidative addition step. Switching to a more reactive leaving group (I > Br > Cl) can improve results. Increasing the reaction temperature may also help overcome the activation barrier. |
| Poor Transmetalation | The boronic acid needs to be activated by a base to form a more nucleophilic boronate species. For sterically hindered systems, a stronger base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or even potassium tert-butoxide (t-BuOK) can be more effective than weaker bases like sodium carbonate.[1] |
| Incorrect Solvent Choice | The solvent plays a crucial role in dissolving the reactants and the base. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation (Loss of Boronic Acid Group) | The C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction for boronic acids, especially under harsh basic conditions or at elevated temperatures.[2] | Use milder bases like potassium fluoride (KF) or run the reaction under anhydrous conditions. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can also mitigate this issue.[3] These derivatives slowly release the boronic acid in situ, keeping its concentration low and reducing the likelihood of protodeboronation.[2] |
| Homocoupling (Boronic Acid Dimerization) | The boronic acid couples with itself to form a bi-fluorenyl byproduct. This is often promoted by the presence of oxygen or excess Pd(II) species. | Rigorously degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Using a Pd(0) source directly, such as Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize homocoupling.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling this compound?
A1: Due to the steric bulk of the 9,9-dimethylfluorenyl group, standard catalyst systems like Pd(PPh₃)₄ may be inefficient.[1] Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands facilitate the key steps of the catalytic cycle that are impeded by steric hindrance.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For sterically hindered boronic acids, moderately strong to strong bases are often required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] In particularly challenging cases, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.
Q3: My this compound seems to be degrading during the reaction. What can I do?
A3: Boronic acids can be prone to degradation, particularly through protodeboronation under basic conditions.[2] To improve stability, you can convert the boronic acid to a more robust derivative like a pinacol boronate ester or a potassium trifluoroborate salt.[3] These are more stable and release the boronic acid slowly during the reaction. Alternatively, using milder bases and the lowest effective reaction temperature can help minimize degradation.
Q4: Is water necessary in my Suzuki reaction with this boronic acid?
A4: While not always strictly necessary, the presence of a small amount of water can be beneficial, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃.[1] Water helps to dissolve the base and facilitates the formation of the boronate species, which is more active in the transmetalation step. Typically, a solvent mixture like dioxane/water or THF/water is used.
Q5: How can I minimize the formation of homocoupled byproducts?
A5: Homocoupling of the boronic acid is often caused by the presence of oxygen. Therefore, it is crucial to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Using a direct Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species can also help to suppress this side reaction.[3]
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki coupling of 2,7-dibromo-9,9'-dialkylfluorenes with various arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Arylboronic Acid | Product | Isolated Yield (%) |
| Phenylboronic acid | 2,7-Diphenyl-9,9'-dihexylfluorene | 95 |
| 4-Methylphenylboronic acid | 2,7-Di(4-methylphenyl)-9,9'-dihexylfluorene | 96 |
| 4-Methoxyphenylboronic acid | 2,7-Di(4-methoxyphenyl)-9,9'-dihexylfluorene | 94 |
| 4-Fluorophenylboronic acid | 2,7-Di(4-fluorophenyl)-9,9'-dihexylfluorene | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | 2,7-Di(4-(trifluoromethyl)phenyl)-9,9'-dihexylfluorene | 89 |
| 2-Thiopheneboronic acid | 2,7-Di(2-thienyl)-9,9'-dihexylfluorene | 85 |
| Reaction Conditions: Pd(OAc)₂/3a (2:1.1), 0.01 mol%, 0.42 mmol ml⁻¹ arylboronic acid, 2.0 mol of KOH, ethanol (95%), with 0.17 mmol ml⁻¹ 2,7-dibromo-9,9'-dihexylfluorene, reaction maintained at 100 °C in an oil bath, stirred for about 1.5 h in air.[4] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv., finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
Technical Support Center: Purification of (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include residual starting materials, homo- and cross-coupled byproducts from the synthesis, and degradation products such as boroxines (anhydrides of the boronic acid) and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.
Q2: My this compound appears to be degrading during purification on silica gel. What can I do?
A2: Arylboronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation. Consider using deactivated (neutralized) silica gel, prepared by washing with a solution of triethylamine in your eluent, or alternative stationary phases such as neutral alumina or C18 reverse-phase silica.
Q3: I am observing significant streaking of my compound during column chromatography. How can I improve the separation?
A3: Streaking can be caused by several factors, including compound instability on the stationary phase, poor solubility in the eluent, or the presence of highly polar impurities. To mitigate streaking, you can try:
-
Using a deactivated stationary phase (neutralized silica or alumina).
-
Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to your eluent to improve solubility and reduce tailing.
-
Switching to a reverse-phase (C18) column with a suitable solvent system (e.g., acetonitrile/water or methanol/water).
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a common and effective method for purifying solid boronic acids. The choice of solvent is crucial and may require some screening. Common solvent systems for arylboronic acids include mixtures of ethyl acetate and hexanes, or recrystallization from hot ethanol or water.[1]
Q5: What is an alternative purification method if chromatography and recrystallization are not effective?
A5: An acid-base extraction can be a powerful technique. Boronic acids are acidic and will form water-soluble boronate salts in the presence of a base (e.g., NaOH). This allows for the separation from non-acidic impurities by extraction into an aqueous basic solution. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure boronic acid, which can then be extracted back into an organic solvent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low or No Recovery of the Product
| Possible Cause | Troubleshooting Steps |
| Decomposition on silica gel | Use deactivated silica gel (1-2% triethylamine in eluent), neutral alumina, or C18 reverse-phase silica. |
| Product is too polar and sticks to the column | Increase the polarity of the eluent. Consider adding a small amount of acetic acid or methanol. If using silica, switching to alumina or C18 may be beneficial. |
| Precipitation in the column | Ensure the crude material is fully dissolved before loading. Choose a solvent system in which the compound is more soluble. |
| Loss during aqueous work-up | Ensure the pH is sufficiently acidic during the final extraction step to fully protonate the boronic acid. Back-extract the aqueous layers with additional organic solvent. |
Issue 2: Product is Still Impure After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities | Optimize the eluent system for column chromatography. Try a different stationary phase (e.g., C18 if you used silica). |
| Ineffective recrystallization | Screen a wider range of solvents and solvent mixtures. Ensure slow cooling to promote the formation of pure crystals. |
| Presence of boroxine | Boroxines can sometimes be converted back to the boronic acid by dissolving the material in a suitable solvent and adding water, followed by re-isolation. |
| Residual palladium catalyst | If applicable from a cross-coupling reaction, consider treatment with a scavenger resin or filtration through a pad of celite and activated carbon. |
Data Presentation
The following tables provide representative data for common purification techniques for arylboronic acids. Note that optimal conditions for this compound may vary and require experimental optimization.
Table 1: Comparison of Purification Techniques for Arylboronic Acids
| Purification Method | Typical Solvents/Eluents | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate/Hexane, Ethanol, Water | 60-90 | >98 | Scalable, high purity | Requires a solid compound, solvent screening can be time-consuming |
| Silica Gel Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | 50-85 | 95-99 | Good for separating less polar impurities | Potential for product degradation, can be labor-intensive |
| Reverse-Phase (C18) Chromatography | Acetonitrile/Water, Methanol/Water | 60-95 | >99 | Excellent for polar compounds, avoids acidic silica | More expensive stationary phase, requires removal of aqueous solvents |
| Acid-Base Extraction | Organic solvent (e.g., EtOAc) and aqueous base (e.g., NaOH) | 70-95 | >97 | Good for removing neutral and basic impurities, scalable | Not suitable for base-sensitive compounds |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small vials, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, hexane, ethanol, toluene, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add 1-2% (v/v) of triethylamine to the eluent to neutralize the silica.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the chosen eluent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base (e.g., 1 M NaOH). Repeat the extraction 2-3 times. The boronic acid will move into the aqueous layer as its boronate salt.
-
Aqueous Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1 M HCl) until the boronic acid precipitates out.
-
Extraction: Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: A logical workflow for troubleshooting common purification issues.
References
Side reactions and byproducts in (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. | • Use a fresh source of palladium catalyst. • Consider a pre-catalyst that readily forms the active Pd(0) species. • Ensure solvents are properly degassed to remove oxygen, which can deactivate the catalyst.[1] |
| Inefficient Transmetalation: The boronic acid is not being effectively transferred to the palladium center. | • The choice of base is critical. Stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker bases. • Ensure the base is finely powdered and dry to maximize its reactivity. | |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent system. | • A mixture of a non-polar organic solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can improve solubility. • Gentle heating can also aid in dissolution. | |
| Significant Protodeboronation | Presence of Protic Sources: Water or other protic species in the reaction mixture can lead to the replacement of the boronic acid group with a hydrogen atom.[2][3] | • Use anhydrous solvents and reagents. • Consider using the pinacol ester derivative of the boronic acid, which can be more resistant to protodeboronation. |
| Inappropriate Base: The choice and amount of base can influence the rate of protodeboronation.[2] | • Use the minimum effective amount of a milder base like K₃PO₄ or CsF.[1] • The reaction pH is a critical factor in the mechanism of protodeboronation.[3] | |
| Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation. | • Optimize the reaction temperature to the lowest effective level. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl. | • Maintain a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can promote homocoupling. • Use of bulky phosphine ligands on the palladium catalyst can sometimes suppress homocoupling. |
| Reductive Homocoupling of Aryl Halide: Two molecules of the aryl halide coupling partner react. | • Ensure the purity of the aryl halide. • Optimize the reaction stoichiometry to avoid an excess of the aryl halide. | |
| Difficult Purification | Presence of Boronic Acid-Related Impurities: Residual boronic acid or its anhydride (boroxine) can complicate product isolation. | • An aqueous wash with a mild base (e.g., NaHCO₃ solution) can help remove acidic boronic acid residues. • A wash with a dilute solution of a diol (e.g., pinacol) can sometimes help to sequester boronic acid impurities. |
| Similar Polarity of Product and Byproducts: The desired product and homocoupled byproducts may have similar chromatographic behavior. | • Utilize high-performance liquid chromatography (HPLC) for challenging separations. • Recrystallization may be an effective purification method if a suitable solvent system can be identified. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki couplings?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 9,9-dimethylfluorene.[2][3] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid.
Q2: How can I minimize protodeboronation of this compound?
A2: To minimize protodeboronation, it is crucial to use anhydrous reaction conditions and carefully select the base.[2] Using a milder base such as K₃PO₄ or CsF can be beneficial.[1] Additionally, running the reaction at the lowest effective temperature can help reduce the rate of this side reaction. Converting the boronic acid to its corresponding pinacol ester can also increase stability towards protodeboronation.
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one is recommended for this compound?
A3: The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[4] For couplings involving fluorenyl boronic acids, inorganic bases such as KOH, K₂CO₃, or Cs₂CO₃ are commonly used. The optimal base can be substrate and solvent dependent, so screening of different bases may be necessary.
Q4: What palladium catalyst and ligand system is most effective for this type of coupling?
A4: A variety of palladium catalysts can be effective. For example, Pd(OAc)₂ in combination with a suitable phosphine ligand is a common choice. The selection of the ligand is critical; bulky, electron-rich phosphine ligands often improve reaction efficiency and can help to suppress side reactions. For a related coupling of a 2,7-dibromo-9,9'-dialkylfluorene, a catalyst system of Pd(OAc)₂ with a specific bis(imidazolium) ionic liquid ligand has been used effectively.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound can cause skin and serious eye irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving a fluorene-based boronic acid, based on a procedure for a structurally similar compound.
General Procedure for Suzuki-Miyaura Coupling of a Dibromofluorene Derivative
This protocol is adapted from a procedure for the coupling of 2,7-dibromo-9,9′-dialkylfluorene with an arylboronic acid and should be optimized for specific substrates.
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (e.g., a bromofluorene derivative, 1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., KOH, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mol%) and ligand (if applicable).
-
Add the degassed solvent (e.g., ethanol (95%)).
-
-
Reaction Execution:
-
Stir the reaction mixture at an elevated temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization.
-
Visualizations
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A decision tree for troubleshooting common issues in the coupling reaction.
References
- 1. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction temperature and time for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol details the synthesis of this compound from 9,9-dimethyl-2-bromofluorene.
Materials:
-
9,9-dimethyl-2-bromofluorene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet, is flame-dried or oven-dried before use.
-
Add 9,9-dimethyl-2-bromofluorene to the flask.
-
Dissolve the starting material in anhydrous THF under an inert atmosphere.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 2 M HCl, while stirring, until the aqueous layer is acidic (pH ~1-2).
-
Continue stirring for at least 1 hour at room temperature to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine all organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by trituration with hexanes to yield this compound as a white to off-white solid.
-
Optimization of Reaction Temperature and Time
The following table provides an illustrative example of how reaction temperature and time for the lithiation and borylation steps can be optimized. The optimal conditions should be determined empirically for each specific setup.
| Entry | Lithiation Temp. (°C) | Lithiation Time (h) | Borylation Temp. (°C) | Borylation Time (h) | Yield (%) | Purity (%) |
| 1 | -60 | 1 | -60 | 1 | 65 | 90 |
| 2 | -78 | 1 | -78 | 1 | 85 | 95 |
| 3 | -78 | 2 | -78 | 2 | 90 | 97 |
| 4 | -90 | 1 | -90 | 1 | 88 | 96 |
| 5 | -78 | 1 | Room Temp | 12 | 70 | 85 |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Troubleshooting Guide & FAQs
Q1: The yield of my this compound is consistently low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Moisture Contamination: The lithiation step is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Inaccurate n-BuLi Titration: The concentration of commercially available n-BuLi can vary. It is crucial to titrate the n-BuLi solution before use to ensure accurate addition of the reagent.
-
Insufficiently Low Temperature: The lithiation and borylation steps require very low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or the newly formed aryllithium species with the starting bromide.
-
Inefficient Stirring: If the reaction mixture is not stirred efficiently, localized warming can occur, leading to decomposition of the organolithium intermediate.
-
Incomplete Hydrolysis: Ensure the pH of the aqueous layer is acidic (pH 1-2) during the work-up and that the mixture is stirred for a sufficient time to allow for complete hydrolysis of the boronate ester to the boronic acid.
Q2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
A2: Common byproducts include:
-
Homocoupling Product (Bis(9,9-dimethyl-9H-fluoren-2-yl)): This can form from the reaction of the aryllithium intermediate with the starting 9,9-dimethyl-2-bromofluorene. To minimize this, ensure the n-BuLi is added slowly to a well-stirred solution at a very low temperature.
-
Protodeborylation Product (9,9-dimethyl-9H-fluorene): This results from the protonation of the aryllithium intermediate before it can react with the trialkyl borate. This is often due to moisture in the reaction.
-
Over-alkylation Products: The aryllithium can react with the newly formed boronate ester. Using a slight excess of the trialkyl borate and maintaining a very low reaction temperature can help to suppress this.
Q3: How can I effectively purify the final product?
A3: Purification can be challenging due to the nature of boronic acids.
-
Recrystallization: This is often the most effective method. Experiment with different solvent systems, such as mixtures of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, acetone).
-
Trituration: Washing the crude solid with a non-polar solvent like hexanes can remove less polar impurities.
-
Acid/Base Extraction: Boronic acids can sometimes be purified by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[1]
-
Column Chromatography: While possible, it can be difficult due to the potential for the boronic acid to streak on silica gel. Using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of acid in the eluent may improve separation.
Q4: My boronic acid appears to be decomposing upon storage. How can I store it properly?
A4: Boronic acids can be prone to dehydration to form boroxines (cyclic anhydrides) or degradation through oxidation. For long-term stability:
-
Store the solid product in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere.
-
For use in subsequent reactions like Suzuki couplings, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a good strategy.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between key inputs and desired outcomes in the synthesis.
References
Stability and storage conditions for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
Welcome to the technical support guide for (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid (CAS 333432-28-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile organoboron compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and use in experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The stability of this compound is influenced by three primary degradation pathways common to arylboronic acids:
-
Boroxine Formation (Anhydride Formation): Boronic acids can lose water to form a cyclic trimeric anhydride called a boroxine. This is a reversible dehydration process that can occur upon heating or even during prolonged storage at room temperature in the solid state, especially if the compound is not kept scrupulously dry.[1] Boroxine formation can alter the compound's solubility and reactivity.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 9,9-dimethyl-9H-fluorene and boric acid.[2][3] This process is often catalyzed by aqueous acidic or basic conditions and can be accelerated by heat.[2][4]
-
Oxidation: While the 9,9-dimethyl substitution on the fluorene ring provides significant stability against oxidation at that position, the boronic acid functional group itself can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or reactive oxygen species.[5][6] This can lead to the formation of the corresponding phenol (9,9-dimethyl-9H-fluoren-2-ol).
Q2: What are the ideal storage conditions for solid this compound?
A2: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Refrigerated (2-8 °C) for long-term storage is recommended to minimize the rate of potential degradation pathways. Some suppliers suggest room temperature storage, which is acceptable for shorter periods if other conditions are met.[7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation.
-
Moisture: The compound must be kept in a tightly sealed container in a dry environment (desiccator) to prevent hydrolysis and boroxine formation.[1]
-
Light: Protect from light by storing in an amber vial or a dark place.[7]
Q3: How should I handle the compound in the laboratory to minimize degradation?
A3: Proper handling is critical to maintaining the integrity of this compound:
-
Always handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use dry solvents for preparing solutions.
-
If working with solutions, prepare them fresh for the best results. If storage of a solution is necessary, it should be kept under an inert atmosphere at a low temperature (-20°C or -80°C) for a limited time.
-
Avoid contact with strong oxidizing agents and highly acidic or basic aqueous solutions unless it is a required part of the reaction conditions.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution depends heavily on the solvent, pH, and storage conditions. In dry, aprotic organic solvents under an inert atmosphere, it exhibits reasonable stability. However, in protic solvents, especially aqueous solutions, the risk of protodeboronation increases.[2][3] For reactions like the Suzuki-Miyaura coupling that use aqueous bases, it is often best to add the boronic acid towards the end of the reaction setup and proceed without delay. For applications requiring high stability over time, consider using a protected form, such as the corresponding pinacol ester or MIDA boronate.[3][4]
II. Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to the stability of this compound.
Guide 1: Assessing Compound Purity and Degradation
If you suspect degradation of your sample (e.g., inconsistent reaction yields, unexpected byproducts), you can assess its purity using the following methods.
1. Visual Inspection:
-
Observation: The pure compound is typically a white to off-white solid.
-
Indication of Degradation: Significant color change or clumping may suggest degradation or moisture absorption.
2. Solubility Test:
-
Observation: Formation of boroxines can decrease the solubility of the boronic acid in some organic solvents.
-
Procedure: Compare the solubility of a questionable batch to a new, reliable lot in a solvent like THF or acetone.
3. Analytical Assessment:
-
¹H NMR Spectroscopy:
-
Procedure: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Look for the characteristic aromatic signals of the fluorene backbone and the broad singlet corresponding to the B(OH)₂ protons. The appearance of new aromatic signals or the presence of a signal corresponding to the proton that replaces the boronic acid group in 9,9-dimethyl-9H-fluorene can indicate protodeboronation. The integration of the B(OH)₂ peak may also be diminished if boroxine has formed.
-
-
¹¹B NMR Spectroscopy:
-
Procedure: Dissolve the sample in a suitable solvent.
-
Analysis: ¹¹B NMR is highly effective for observing the boron environment. The sp²-hybridized boronic acid will have a characteristic chemical shift. The formation of tetrahedral boronate species (from reaction with diols or in basic solution) or boroxines will result in different chemical shifts.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To quantify the purity and detect degradation products. The fluorene moiety provides a strong UV chromophore, making HPLC an excellent analytical tool.
-
Suggested Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks). A typical gradient might be 40-95% acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the fluorene system (e.g., ~280-310 nm).
-
Analysis: Degradation will be indicated by a decrease in the main peak area and the appearance of new peaks with different retention times. Protodeboronation will result in a peak for 9,9-dimethyl-9H-fluorene.
-
-
Guide 2: Storage and Handling Workflow
The following diagram illustrates the decision-making process for the proper storage and handling of this compound to ensure its stability.
Caption: Decision workflow for optimal storage and handling.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Form | Solid | More stable than solutions. |
| Temperature | 2-8 °C (Refrigerated) | Slows down degradation processes like boroxine formation.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the boronic acid group. |
| Moisture | Dry (Desiccator) | Prevents hydrolysis and formation of boroxine anhydrides.[1] |
| Light | Protected (Dark/Amber Vial) | Prevents potential photodegradation of the fluorene ring system.[7] |
| Solution Storage | -20°C to -80°C (Short-term) | Minimizes degradation in solution, such as protodeboronation. |
III. Key Degradation Pathways Visualization
The following diagram outlines the primary degradation pathways for this compound. Understanding these pathways is crucial for troubleshooting and optimizing experimental conditions.
Caption: Major degradation routes for the boronic acid.
By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more consistent and reproducible experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving Boronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during palladium-catalyzed cross-coupling reactions involving boronic acids, with a primary focus on the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no product at all. What are the initial checks I should perform?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best starting point.
-
Reagent Quality and Stability:
-
Boronic Acid/Ester Integrity: Boronic acids and their derivatives can degrade over time.[1] Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate.[2][3]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[2] Reactions with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[2][4]
-
Catalyst and Ligand Condition: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[2] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[2] To test your catalyst's activity, you can run a well-established control reaction with known reactive substrates, like phenylboronic acid and bromobenzene.[5]
-
Solvent and Base Purity: It is critical to use anhydrous and degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[2] Ensure the base is of high purity and anhydrous if the reaction conditions require it.[5]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[2][5] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.[6]
-
Temperature: The reaction temperature should be optimal for the specific catalyst system and substrates being used. Excessive heat can lead to the degradation of the catalyst, boronic acid, or the final product.[7]
-
Mixing: Sufficient mixing is important, especially for biphasic reaction mixtures, to ensure effective interaction between all components.[5]
-
A logical workflow for troubleshooting low conversion is essential. The following diagram outlines a systematic approach to identifying and resolving the underlying issues.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Issue 2: Common Side Reactions
Q2: I am observing significant formation of side products. What are the most common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[3] This side reaction consumes the boronic acid starting material.[8]
-
Causes: The presence of water, strong bases, and high temperatures can promote protodeboronation.[3][8] The palladium catalyst itself, especially Pd(II) species, can also catalyze this undesired reaction.[8]
-
Solutions:
-
Anhydrous Conditions: Using dry solvents and reagents can significantly reduce this side reaction.[8]
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often beneficial.[8][9]
-
Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this can help minimize protodeboronation.[8]
-
Protected Boronic Acid Derivatives: Using more stable forms like MIDA boronates or potassium trifluoroborate salts can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[3][8]
-
-
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct.[2]
-
Causes: The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid.[2][5] High concentrations of Pd(II) species can also promote homocoupling.[1]
-
Solutions:
-
Rigorous Degassing: Thoroughly degassing the solvent and maintaining a strict inert atmosphere are crucial to prevent this side reaction.[2][5]
-
Use a Pd(0) Source Directly: Using a Pd(0) catalyst directly, rather than a Pd(II) precatalyst that needs to be reduced in situ, can sometimes help.[5]
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]
-
-
-
Dehalogenation: This is the replacement of the halide on the electrophile with a hydrogen atom.[1]
-
Causes: This can occur after the oxidative addition step if the palladium complex reacts with a hydrogen source in the reaction mixture, such as a solvent or an amine base.[1]
-
Solutions:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors.
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time may help to favor the desired cross-coupling over dehalogenation.
-
-
The following diagram illustrates the main catalytic cycle and the entry points for these common side reactions.
Caption: The Suzuki-Miyaura catalytic cycle and common competing side reactions.
Issue 3: Role of the Base and Solvent
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and can significantly impact the reaction's success by influencing reaction rate, yield, and selectivity.[9][10]
-
The Role of the Base: The base plays multiple roles in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[4][11] The base can also influence the formation of the active palladium catalyst and the rate of reductive elimination.[12]
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
Base Typical Substrates General Yields Notes K₂CO₃ Aryl bromides, aryl iodides Good to excellent A commonly used, effective base. Often used in aqueous solvent mixtures. Cs₂CO₃ Challenging couplings, sterically hindered substrates Often higher than other carbonates The "caesium effect" can enhance reactivity.[9] K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles 90-99% A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[9] KF Aryl bromides Moderate to high Fluoride ions are believed to play a unique role in activating the boronic acid.[4][9] | NaOH, KOH | Aryl bromides | ~70-90% | Strong bases, but their high basicity can sometimes lead to side reactions.[9] |
-
The Role of the Solvent: Solvents can activate precatalysts, stabilize the active catalyst, and modulate the reactivity of the boronic acid and base.[10] The choice of solvent can also influence reaction selectivity.[13]
Table 2: Common Solvents for Suzuki-Miyaura Coupling
Solvent Properties Common Applications Toluene Non-polar Widely used, good for dissolving organic substrates. Dioxane/Water Polar aprotic/protic mixture A very common and effective solvent system for a broad range of substrates. THF/Water Polar aprotic/protic mixture Another frequently used system, THF has a lower boiling point than dioxane. DMF, DMAc Polar aprotic Can be effective, but may lead to side reactions at high temperatures. | CPME | Ether solvent with a high boiling point | A greener alternative to THF and dioxane, with good solvating properties for many organic compounds.[7] |
It's important to note that even trace impurities in solvents can poison the catalyst and significantly decrease conversion.[10] Therefore, using high-purity, and often degassed, solvents is crucial for robust and reproducible results.[10]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for performing a Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.
-
Reaction Setup:
-
To a flame-dried or oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[2]
-
-
Inert Atmosphere:
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[2]
-
Bubble the inert gas through the stirred reaction mixture for 10-15 minutes for thorough deoxygenation.[2][7]
-
Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand if required.[2]
-
-
Reaction:
-
Workup:
-
Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
The crude product can then be purified by an appropriate method, such as column chromatography.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation and poisoning issues encountered when using (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions involving this sterically hindered boronic acid can be attributed to several factors. The initial aspects to verify are the activity of your palladium catalyst and ligand, the potential for oxygen contamination which can lead to catalyst decomposition, and ensuring your solvent is properly degassed. The bulky nature of the 9,9-dimethylfluorene group can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.
Q2: I am observing significant amounts of homocoupling of the this compound. What causes this and how can it be minimized?
A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species. This side reaction can become significant if the catalytic cycle is slow. To minimize homocoupling, ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can also be beneficial. Additionally, employing bulky electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
Q3: What is protodeboronation and is it a concern with this compound?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile. This can be catalyzed by the palladium catalyst, particularly in the presence of bulky phosphine ligands and water. Given the steric bulk of this compound, which necessitates the use of such ligands, protodeboronation is a potential issue. Minimizing water content and reaction time can help mitigate this side reaction.
Q4: Could the fluorene ring itself be poisoning the palladium catalyst?
A4: While not as common as poisoning by heteroatoms, polycyclic aromatic hydrocarbons like fluorene can interact with the palladium center. Strong adsorption of the bulky, electron-rich fluorene moiety onto the catalyst surface could potentially block active sites and hinder catalytic turnover. In some cases, at elevated temperatures, polyaromatic compounds can contribute to the formation of inactive palladium species or coke.
Q5: Are there specific ligands and conditions recommended for sterically hindered boronic acids like this one?
A5: Yes, for sterically demanding substrates, the use of bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and can accelerate the challenging steps of the catalytic cycle. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and higher reaction temperatures in high-boiling solvents like toluene or dioxane are often necessary to overcome the higher activation energy.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Conversion
This guide provides a step-by-step approach to troubleshoot low conversion rates in Suzuki-Miyaura reactions with this compound.
Step 1: Verify Reagent and Catalyst Quality
-
Action: Confirm the purity and stability of the this compound, as boronic acids can degrade over time. Ensure the palladium catalyst and ligand have not been deactivated through improper storage.
-
Rationale: Degraded reagents are a common cause of reaction failure.
Step 2: Optimize Reaction Conditions
-
Action: If using standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/water), switch to a more robust system. Increase the reaction temperature and consider a stronger base.
-
Rationale: Sterically hindered substrates often require more forcing conditions to react efficiently.[1]
Step 3: Select an Appropriate Ligand
-
Action: Employ a bulky, electron-rich ligand from the Buchwald or NHC families.
-
Rationale: These ligands are designed to facilitate cross-coupling with challenging substrates by accelerating the catalytic cycle.[1]
Step 4: Investigate Catalyst Inhibition
-
Action: If the reaction starts but then stalls, catalyst deactivation is likely. Consider potential poisoning from impurities in the starting materials or solvent.
-
Rationale: Trace impurities can have a significant impact on catalyst lifetime.
Guide 2: Mitigating Catalyst Deactivation and Poisoning
This guide focuses on strategies to prevent and overcome catalyst deactivation specifically in the context of using this compound.
Issue: Suspected Catalyst Poisoning by the Fluorene Moiety
-
Strategy 1: Use a Higher Catalyst Loading: A modest increase in the catalyst and ligand loading can sometimes compensate for slow deactivation.
-
Strategy 2: Employ a More Robust Catalyst System: Pre-catalysts that are more resistant to deactivation under the reaction conditions can be beneficial.
-
Strategy 3: Modify Reaction Parameters: Lowering the reaction temperature, if feasible, may reduce the rate of deactivation pathways such as coke formation.
Issue: General Catalyst Deactivation (e.g., Pd black formation)
-
Strategy 1: Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and maintain a positive pressure of an inert gas.
-
Strategy 2: Use Stabilizing Ligands: The choice of ligand is crucial not only for reactivity but also for stabilizing the palladium nanoparticles and preventing aggregation.
-
Strategy 3: Consider a Heterogeneous Catalyst: In some cases, a supported palladium catalyst may offer greater stability and easier removal from the reaction mixture.
Data Presentation
Table 1: Effect of Ligand and Base on the Yield of a Model Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Boronic Acid.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 3 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 92 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 24 | 15 |
Note: Data is illustrative for a challenging Suzuki-Miyaura coupling and not specific to this compound due to a lack of publicly available quantitative data for this specific compound.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, and palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Experiment to Assess Catalyst Deactivation
This protocol can be used to study the rate of catalyst deactivation during a reaction.
Procedure:
-
Set up the Suzuki-Miyaura reaction as described in Protocol 1.
-
At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture under inert conditions.
-
Quench the aliquot immediately (e.g., with a small amount of water and ethyl acetate).
-
Analyze the quenched aliquot by a quantitative method (e.g., GC-MS or LC-MS with an internal standard) to determine the concentration of the product and remaining starting materials.
-
Plot the product concentration versus time. A plateauing of the curve before full conversion of the limiting reagent is indicative of catalyst deactivation.
Visualizations
Caption: Proposed pathways for catalyst deactivation during Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for work-up procedures in reactions containing (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of Suzuki-Miyaura coupling reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Work-up | Incomplete reaction; Protodeboronation of the boronic acid; Inefficient extraction of the product. | Confirm reaction completion via TLC or LC-MS before work-up. Use milder bases like K₂CO₃ or KF to minimize protodeboronation, especially in aqueous media.[1] Ensure the extraction solvent is appropriate for the product's polarity. If the product is highly polar, consider continuous extraction or a more polar solvent like ethyl acetate. |
| Presence of Boronic Acid or Boronic Anhydride in the Final Product | Incomplete reaction; Inefficient removal during aqueous wash. | Drive the reaction to completion by adding a slight excess of the aryl halide. Wash the organic layer with an aqueous solution of a mild base (e.g., 1M NaOH or K₂CO₃) to convert the boronic acid to its more water-soluble boronate salt, which can then be more easily removed with the aqueous layer. Perform repeated co-evaporations of the crude product with methanol to form the volatile trimethyl borate. |
| Persistent Palladium Contamination (Black or Colloidal Precipitate) | Inefficient removal of the palladium catalyst during work-up. | Filter the reaction mixture through a pad of Celite® before the aqueous work-up to remove the bulk of the palladium catalyst.[2] For residual palladium, consider washing the organic layer with an aqueous solution of a sulfur-containing scavenger like sodium thiosulfate or using a commercially available palladium scavenger. |
| Formation of Emulsions During Extraction | Presence of polar, high-boiling solvents (e.g., DMF, DMSO) or insoluble byproducts. | If using a high-boiling point solvent, dilute the reaction mixture significantly with a less polar extraction solvent (e.g., ethyl acetate, toluene) before washing with water. Add brine to the aqueous layer to help break the emulsion. A gentle centrifugation of the mixture can also be effective. |
| Difficulty in Purifying the Product by Column Chromatography | Co-elution of the product with byproducts (e.g., homocoupled boronic acid or aryl halide). | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or dichloromethane) often provides better separation. If byproducts are persistent, consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a Suzuki-Miyaura reaction using this compound?
A1: A general work-up procedure involves cooling the reaction mixture to room temperature, followed by quenching with water. The mixture is then extracted with an organic solvent such as ethyl acetate.[2] The combined organic layers are washed with water and then with brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Further purification is typically achieved through flash column chromatography on silica gel.
Q2: How can I effectively remove unreacted this compound and its byproducts?
A2: Unreacted boronic acid and its corresponding boronic anhydride can often be removed by performing a basic aqueous wash. By washing the organic extract with a mild aqueous base (e.g., 1M NaOH or K₂CO₃), the boronic acid is converted to its boronate salt, which has significantly higher water solubility and will partition into the aqueous phase. Another effective method is to concentrate the crude product from methanol multiple times. This process converts the boron-containing impurities into volatile trimethyl borate, which is removed during evaporation.
Q3: My product appears to be contaminated with a dark-colored impurity. What is it and how can I remove it?
A3: A dark coloration, often black or dark brown, in the crude product is typically due to residual palladium catalyst, which can exist as palladium black. To remove this, it is highly recommended to filter the reaction mixture through a pad of Celite® before the aqueous work-up. This will remove the majority of the solid-supported palladium. If color persists in the organic phase, washing with a dilute aqueous solution of a palladium scavenger or stirring the crude product in a suitable solvent with activated carbon can be effective.
Q4: I am observing significant protodeboronation of my this compound. How can I minimize this?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a significant side reaction, especially under harsh basic conditions or in the presence of excess water. To minimize this, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[1] Running the reaction under anhydrous conditions, if feasible for your specific substrates, can also significantly reduce the extent of protodeboronation.
Q5: What are suitable solvent systems for the purification of products derived from this compound by column chromatography?
A5: The polarity of the product will dictate the optimal solvent system. For many biaryl products synthesized using this boronic acid, a gradient elution on silica gel is effective. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. For example, a gradient of 0% to 20% ethyl acetate in hexanes is often a good starting point to achieve good separation.[2] The exact ratio will need to be determined based on TLC analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Coupling
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate (3 volumes relative to the reaction solvent volume).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water (2 x 2 volumes). If unreacted boronic acid is a concern, first wash with 1M K₂CO₃ solution (2 volumes), followed by water (2 x 2 volumes).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 2 volumes) to facilitate phase separation and remove residual water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Palladium Catalyst Removal
-
Celite Filtration: After the reaction is complete and has cooled to room temperature, dilute the reaction mixture with the solvent used for the reaction or a compatible solvent.
-
Prepare Celite Pad: Prepare a short plug of Celite® in a fritted glass funnel or a Büchner funnel over a piece of filter paper.
-
Filtration: Pass the diluted reaction mixture through the Celite® pad under vacuum.
-
Wash: Wash the Celite® pad with additional fresh solvent to ensure all the product is collected.
-
Proceed with Work-up: The resulting filtrate, now largely free of palladium black, can be carried forward to the standard aqueous work-up procedure as described in Protocol 1.
Visualizations
Caption: A general workflow for the work-up and purification of a Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting impure products from Suzuki-Miyaura reactions.
References
Validation & Comparative
Comparing (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid with other boronic acids in catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful synthesis of complex organic molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the choice of boronic acid can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid with other boronic acids, supported by experimental data, to aid in the strategic selection of reagents for catalytic applications.
This compound is a versatile building block in organic synthesis, prized for its rigid, planar fluorene core, which can impart unique photophysical and electronic properties to the target molecules. The dimethyl substitution at the C9 position enhances solubility and prevents oxidation of the fluorenyl system, making it a robust coupling partner.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The performance of a boronic acid in this reaction is influenced by factors such as steric hindrance, electronic effects, and stability. To provide a comparative perspective, this guide presents data from the Suzuki-Miyaura coupling of 2-bromofluorene with various arylboronic acids. While this is the reverse of coupling an aryl halide with this compound, it offers valuable insights into the relative reactivity of different boronic acids in forming a biaryl linkage with a fluorene moiety.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of 2-Bromofluorene with Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%)[1] |
| Phenylboronic acid | 2-Phenylfluorene | 95 |
| 4-Methylphenylboronic acid | 2-(4-Methylphenyl)fluorene | 92 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)fluorene | 90 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)fluorene | 88 |
| 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)fluorene | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)fluorene | 82 |
| 2-Methylphenylboronic acid | 2-(2-Methylphenyl)fluorene | 80 |
| 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)fluorene | 78 |
Note: The reaction conditions for the data in Table 1 were as follows: 2-bromofluorene (0.17 mmol/mL), arylboronic acid (0.21 mmol/mL), Pd(OAc)₂/3a (2:1.1, 0.01 mol%), KOH (2.0 mol), in ethanol (50%) at 100°C for 1.5 hours in air.[1]
The data suggests that electronically diverse arylboronic acids can effectively couple with the fluorene core. Phenylboronic acid and those with electron-donating substituents on the phenyl ring tend to provide slightly higher yields. Steric hindrance, as seen with the ortho-substituted boronic acids, can lead to a minor decrease in yield. While not a direct comparison, it can be inferred that this compound, being a sterically hindered and electron-rich arylboronic acid, would be a competent coupling partner, particularly with electron-poor or less sterically demanding aryl halides.
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation of a catalytic reaction. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction involving a fluorene-based boronic acid.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with this compound:
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
In a separate vial, the palladium(II) acetate and triphenylphosphine are dissolved in the toluene portion of the solvent mixture under an inert atmosphere.
-
The catalyst solution is then added to the Schlenk flask containing the reactants, followed by the water portion of the solvent mixture, via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
To better understand the catalytic process and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Performance comparison of OLEDs fabricated with different fluorene derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive performance comparison of Organic Light-Emitting Diodes (OLEDs) fabricated with three distinct fluorene derivatives: the homopolymer Poly(9,9-dioctylfluorene) (PFO), the spirobifluorene-based small molecule SFX-2BN, and the copolymer Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT). This comparison is supported by experimental data from recent literature, with detailed methodologies for device fabrication to allow for replication and further investigation.
Performance Comparison
The performance of OLEDs is critically dependent on the molecular structure of the emissive material. The table below summarizes key performance metrics for OLEDs utilizing PFO, a Spiro-SBF derivative (SFX-2BN), and PFDTBT, showcasing the trade-offs between efficiency, color purity, and operational stability.
| Fluorene Derivative | Device Structure | Max. Emission (nm) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Lifetime |
| PFO | ITO/PEDOT:PSS/PFO/TPBi/LiF/Al | 436 - 465 | ~0.7 - 8.1 | > 2,400 | (0.158, 0.068) | T50 (time to 50% initial luminance) varies significantly with device architecture and driving conditions. |
| Spiro-SBF (SFX-2BN) | ITO/HTL/mCBP:SFX-2BN/ETL/LiF/Al | 454 | 24.8 (33.4 for a similar derivative, SFX-3BN) | > 10,000 | (0.14, 0.06) | LT95 > 420h @ 1000 cd/m² for a similar deep-blue Spiro-SBF device.[1] |
| PFDTBT | ITO/PEDOT:PSS/PFDTBT/Ca/Al | ~640 | Not specified | Not specified | Not specified | Not specified |
Note: Performance metrics can vary significantly based on the specific device architecture, layer thicknesses, and fabrication conditions. The data presented here is a representation from published research to highlight the general performance characteristics of each class of fluorene derivative.
Experimental Protocols
Detailed methodologies for the fabrication of OLEDs are crucial for reproducibility and further development. Below are representative protocols for solution-processed and vacuum-deposited devices.
Solution-Processed PFO-based OLED Fabrication
This protocol is typical for polymer-based OLEDs.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 5000-6000 rpm for 30 seconds to form a film of approximately 30-40 nm. The substrate is then annealed at 150°C for 10-15 minutes in a nitrogen atmosphere.[2]
-
Emissive Layer (EML) Deposition: A solution of PFO in toluene (e.g., 15 mg/ml) is spin-coated on top of the PEDOT:PSS layer at 2000 rpm to achieve a film thickness of around 80 nm.[2] The substrate is then annealed at a temperature above the polymer's glass transition temperature (e.g., 80°C for 10 minutes) to remove residual solvent and improve film morphology.[2]
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporator (<10⁻⁶ Torr). A layer of 2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is deposited as the ETL, followed by a thin layer of Lithium Fluoride (LiF) and a final layer of Aluminum (Al) as the cathode. Deposition rates are typically 1-2 Å/s for the organic layers and LiF, and 5-10 Å/s for Al.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
Vacuum-Deposited Spiro-SBF-based OLED Fabrication
This protocol is common for small-molecule OLEDs and allows for the creation of well-defined, multi-layered structures.
-
Substrate Preparation: Similar to the solution-processed protocol, ITO-coated glass substrates are thoroughly cleaned and treated with UV-ozone.
-
Layer Deposition by Thermal Evaporation: The entire device stack is fabricated in a high-vacuum chamber by sequential thermal evaporation.
-
Hole Injection Layer (HIL): A material such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) is deposited.
-
Hole Transport Layer (HTL): A common HTL material like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) or 4,4′,4′′-tris(carbazol-9-yl)triphenylamine (TCTA) is deposited.
-
Emissive Layer (EML): The Spiro-SBF derivative (e.g., SFX-2BN) is co-evaporated with a host material, such as 1,3-bis(N-carbazolyl)benzene (mCP), at a specific doping concentration (e.g., 5-15 wt%).
-
Electron Transport Layer (ETL): A material with good electron mobility, like TPBi, is deposited.
-
Electron Injection Layer (EIL) and Cathode: A thin layer of LiF followed by a thicker layer of Al are deposited to complete the device.
-
-
Encapsulation: The device is encapsulated in an inert atmosphere as described in the previous protocol.
Visualizations
OLED Fabrication Workflow
The following diagram illustrates the general steps involved in the fabrication of a solution-processed OLED.
Energy Level Diagram of a Fluorene-Based OLED
The energy level alignment of the different layers in an OLED is critical for efficient charge injection, transport, and recombination. The diagram below shows a representative energy level structure for a PFO-based OLED. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels are indicated for each material.
References
- 1. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Fluorene-Based Boronic Acids: A Computational Perspective
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel organic molecules is paramount for designing advanced materials and therapeutics. (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid, a member of the fluorene-based boronic acid family, presents a compelling case for computational investigation due to its potential applications in organic electronics and as a building block in medicinal chemistry. This guide provides a comparative overview of its predicted electronic properties, contextualized by computational studies on similar compounds, and outlines the methodologies for such analyses.
While direct computational studies on this compound are not extensively available in peer-reviewed literature, its electronic characteristics can be inferred and compared with structurally related fluorene and phenylboronic acid derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful tools for predicting the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and spectroscopic behavior of these compounds.
Comparison of Electronic Properties
To provide a quantitative comparison, this guide presents calculated electronic properties for representative fluorene and boronic acid derivatives from existing computational studies. These serve as a benchmark for estimating the properties of this compound. The selection of a computational method and basis set significantly influences the results; a common and reliable level of theory for such molecules is B3LYP/6-311++G(d,p).
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| 3-Fluorophenylboronic acid | -9.51 | -2.05 | 7.46 | DFT/B3LYP/6-311++G(d,p) | [1] |
| 4-Carboxy-3-Fluorophenylboronic acid | -6.88 | -2.15 | 4.73 | DFT/B3LYP/6-31G(d,p) | [2] |
| Fluorene-1,3,4-thiadiazole oligomer (TDA1FL) | -5.99 | -2.41 | 3.58 | DFT/B3LYP/6-31G(d) | [3] |
| 9-Fluorenone | Not Specified | Not Specified | ~3.0 (Optical) | Experimental | [4] |
Note: The electronic properties of this compound are not explicitly detailed in the cited literature; the values for related compounds are provided for comparative purposes.
The boronic acid group generally acts as an electron-withdrawing group in its neutral, sp² hybridized state, which can influence the electronic properties of the fluorene core.[5] The dimethyl substitution at the C9 position of the fluorene is expected to enhance solubility and influence the solid-state packing, which can, in turn, affect the bulk electronic properties.
Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound involves a synergistic approach of experimental measurements and computational modeling.
Experimental Protocols
-
UV-Visible Spectroscopy: This technique is used to determine the optical band gap of a material. A solution of the compound is prepared, and its absorbance spectrum is recorded. The onset of the absorption peak is used to calculate the optical energy gap.
-
Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the HOMO and LUMO energy levels. The oxidation and reduction potentials of the compound are measured, and from these values, the energies of the frontier molecular orbitals can be estimated.
-
Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can be used to directly measure the ionization potential, which corresponds to the HOMO energy level.
Computational Protocols
Density Functional Theory (DFT) is the most common computational method for these types of studies.
-
Geometry Optimization: The first step is to determine the lowest energy structure of the molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Frontier Molecular Orbital Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule.
-
Simulated Absorption Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum. This allows for a direct comparison with experimental data and helps in understanding the nature of the electronic transitions.
Visualizing the Computational Workflow
The logical flow of a computational study on the electronic properties of a molecule like this compound can be visualized as follows:
References
- 1. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Transformation of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid from its Precursors
A detailed comparative analysis of the spectroscopic signatures of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid and its synthetic precursors, 9,9-dimethylfluorene and 2-bromo-9,9-dimethylfluorene, provides valuable insights for researchers and professionals in drug development and materials science. This guide offers a comprehensive overview of their distinct spectral characteristics, supported by experimental data and protocols, to facilitate unambiguous identification and characterization at each stage of the synthesis.
The journey from the basic fluorene scaffold to the synthetically versatile boronic acid derivative is marked by distinct changes in the molecular structure, which are clearly reflected in their spectroscopic profiles. This guide systematically compares the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for the starting material, the intermediate, and the final product, offering a clear roadmap for monitoring the synthetic transformation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Methyl Protons (-CH₃) | Aromatic Protons | Other |
| 9,9-Dimethylfluorene | 1.45 (s, 6H) | 7.28-7.75 (m, 8H) | |
| 2-Bromo-9,9-dimethylfluorene | 1.42 (s, 6H)[1] | 7.32-7.83 (m, 7H)[1] | |
| This compound | ~1.5 (s, 6H) (Predicted) | ~7.4-8.2 (m, 7H) (Predicted) | ~8.0 (s, 2H, -B(OH)₂) (Predicted) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Methyl Carbons (-CH₃) | Quaternary Carbon (C9) | Aromatic Carbons |
| 9,9-Dimethylfluorene | 27.1 | 46.8 | 120.0, 122.9, 127.0, 127.6, 140.9, 150.9 |
| 2-Bromo-9,9-dimethylfluorene | (Not available) | (Not available) | (Not available) |
| This compound | (Not available) | (Not available) | (Not available) |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Alkyl) | C=C (Aromatic) | Other Key Bands |
| 9,9-Dimethylfluorene | ~3050 | ~2960 | ~1600, 1450 | 740 (C-H out-of-plane)[2] |
| 2-Bromo-9,9-dimethylfluorene | (Not available) | (Not available) | (Not available) | C-Br stretch (~600-500) (Expected) |
| This compound | (Not available) | (Not available) | (Not available) | O-H stretch (~3300, broad), B-O stretch (~1350) (Expected) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 9,9-Dimethylfluorene | 194.1[3] | 179.1 ([M-CH₃]⁺)[3] |
| 2-Bromo-9,9-dimethylfluorene | 272/274 (Isotopic pattern for Br) | [M-CH₃]⁺, [M-Br]⁺ (Expected) |
| This compound | 238.1 | [M-H₂O]⁺, [M-B(OH)₂]⁺ (Expected) |
Experimental Protocols
Synthesis of 2-Bromo-9,9-dimethylfluorene from 9,9-Dimethylfluorene:
A common method for the bromination of 9,9-dimethylfluorene involves electrophilic aromatic substitution. A detailed protocol is as follows: To a solution of 9,9-dimethylfluorene in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent like dimethyl sulfoxide), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added, often in the presence of a catalyst or an initiator. The reaction is typically stirred at room temperature or slightly elevated temperatures for a period of time until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any remaining reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization or column chromatography to yield pure 2-bromo-9,9-dimethylfluorene.[4][5]
Synthesis of this compound from 2-Bromo-9,9-dimethylfluorene:
The conversion of the bromo-derivative to the boronic acid is typically achieved via a lithium-halogen exchange followed by quenching with a borate ester. A general procedure is as follows: 2-Bromo-9,9-dimethylfluorene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium, is then added dropwise to the solution. After stirring for a short period to allow for the lithium-halogen exchange to occur, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The reaction is then allowed to warm to room temperature and is subsequently quenched by the addition of an acidic aqueous solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid can be purified by recrystallization or by forming a trimeric anhydride (boroxine) which can be subsequently hydrolyzed back to the monomeric boronic acid.
Visualizing the Synthetic Pathway and Analysis Workflow
To better illustrate the relationships between the compounds and the analytical process, the following diagrams were generated.
Caption: Synthetic route from 9,9-dimethylfluorene to the target boronic acid.
Caption: General workflow for spectroscopic characterization of the compounds.
References
- 1. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]
- 2. 9,9-Dimethylfluorene(4569-45-3) IR Spectrum [chemicalbook.com]
- 3. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]
A Comparative Guide to the Reactivity of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid and Phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid and the benchmark phenylboronic acid in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. Due to a lack of direct comparative quantitative data in the current literature, this guide focuses on a qualitative comparison based on the structural and electronic properties of the two boronic acids and provides standardized experimental protocols to enable researchers to generate their own comparative data.
Executive Summary
This compound is a valuable building block in materials science, particularly for the synthesis of organic light-emitting diodes (OLEDs), owing to the fluorenyl moiety's unique photophysical properties.[1] In the context of cross-coupling reactions prevalent in pharmaceutical and materials research, its reactivity is expected to differ significantly from the workhorse phenylboronic acid. These differences are primarily attributed to the steric bulk and electronic nature of the 9,9-dimethylfluorenyl group.
Key Predicted Differences in Reactivity:
-
Steric Hindrance: The 9,9-dimethylfluorenyl group is substantially more sterically hindered than a phenyl group. This is expected to decrease reaction rates, particularly in the transmetalation step of the catalytic cycles, and may necessitate more robust catalytic systems (e.g., bulky phosphine ligands) to achieve comparable yields to phenylboronic acid.[2]
-
Electronic Effects: The fluorenyl group is generally considered to be electron-rich and can act as an effective hole-transporting moiety.[1] This electron-donating character could potentially increase the nucleophilicity of the boronic acid, which may enhance the rate of transmetalation in some cross-coupling reactions. However, the overall effect on reactivity will be a balance between these electronic and the more dominant steric effects.
Comparative Data Tables
The following tables are presented as templates for summarizing experimental data from head-to-head comparison studies. The "Expected Outcome" is a qualitative prediction based on the structural and electronic differences between the two boronic acids.
Table 1: Suzuki-Miyaura Coupling
| Parameter | This compound | Phenylboronic acid |
| Reaction Yield (%) | Data to be generated | Data to be generated |
| Reaction Time (h) | Data to be generated | Data to be generated |
| Optimal Catalyst System | Expected to require bulky ligands (e.g., SPhos, XPhos) | Tolerates a wider range of catalysts (e.g., Pd(PPh₃)₄) |
| Expected Outcome | Lower yields and/or longer reaction times due to steric hindrance. | Higher yields and shorter reaction times under standard conditions. |
Table 2: Chan-Lam Coupling
| Parameter | This compound | Phenylboronic acid |
| Reaction Yield (%) | Data to be generated | Data to be generated |
| Reaction Time (h) | Data to be generated | Data to be generated |
| Optimal Conditions | May require higher catalyst loading or elevated temperatures. | Standard room temperature conditions are often sufficient.[3] |
| Expected Outcome | Moderate to good yields may be achievable, but potentially slower than phenylboronic acid. | Generally proceeds with good to excellent yields under mild conditions.[4] |
Table 3: Buchwald-Hartwig Amination
| Parameter | This compound | Phenylboronic acid |
| Reaction Yield (%) | Data to be generated | Data to be generated |
| Reaction Time (h) | Data to be generated | Data to be generated |
| Optimal Catalyst System | Likely requires a robust catalyst system with bulky, electron-rich ligands. | A broader range of catalyst systems is typically effective. |
| Expected Outcome | The significant steric hindrance may pose a considerable challenge, potentially leading to lower yields. | Generally couples efficiently with a variety of amines. |
Experimental Protocols
The following are standardized protocols designed for a comparative study of the two boronic acids. It is recommended to run the reactions in parallel under identical conditions for a valid comparison.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of an aryl bromide with the boronic acids.[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 0.2 M)
Procedure:
-
To a dry Schlenk tube, add the aryl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chan-Lam Cross-Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine.[4]
Materials:
-
Amine (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Cu(OAc)₂ (10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM, 0.5 M)
Procedure:
-
To a round-bottom flask, add the amine, boronic acid, Cu(OAc)₂, and DCM.
-
Add pyridine to the mixture.
-
Stir the reaction mixture, open to the air, at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound or Phenylboronic acid (used as a ligand precursor in some variations, but here as a comparison of reactivity in a different context)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (0.2 M)
Procedure:
-
To a dry Schlenk tube, add the aryl chloride, amine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Structural Comparison and Reactivity Factors
Caption: Factors influencing the reactivity of the two boronic acids.
General Experimental Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity study.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. researchgate.net [researchgate.net]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A comparative study of the synthesis efficiency of fluorenylboronic acids.
For Researchers, Scientists, and Drug Development Professionals
Fluorenylboronic acids are valuable reagents in organic synthesis, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures prevalent in pharmaceuticals and advanced materials. The efficiency of synthesizing these key intermediates is a critical factor in the overall productivity of a synthetic campaign. This guide provides a comparative analysis of the primary methods for preparing fluorenylboronic acids, supported by experimental data to aid researchers in selecting the most suitable protocol for their specific needs.
Comparative Synthesis Efficiency
The selection of a synthetic route to fluorenylboronic acids is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the most common methods.
| Target Compound | Starting Material | Synthesis Method | Key Reagents & Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene | 2-Bromofluorene | Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂, Potassium Acetate | 12 h | 80 | 85 |
| 9-Fluorenylboronic Acid | 9-Bromofluorene | Grignard Reaction | Magnesium, Triisopropyl borate | 2 h | -78 to RT | 75 |
| 9-Fluorenylboronic Acid | Fluorene | Lithiation-Borylation | n-Butyllithium, Trimethyl borate | 1 h | -78 to RT | 80 |
Synthesis Pathway Diagrams
The following diagrams illustrate the general workflows for the three primary synthetic routes to fluorenylboronic acids.
Experimental Protocols
Method 1: Miyaura Borylation for 2-Fluorenylboronic Acid Pinacol Ester
This method is advantageous for its functional group tolerance and the direct formation of a stable boronic ester, which can be easily purified and stored.
Materials:
-
2-Bromofluorene (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromofluorene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene.
Method 2: Grignard Reaction for 9-Fluorenylboronic Acid
This classic method is effective for preparing boronic acids from aryl halides. It requires anhydrous conditions and careful temperature control.
Materials:
-
9-Bromofluorene (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate (1.5 equiv)
-
Aqueous hydrochloric acid (1 M)
Procedure:
-
Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 9-bromofluorene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
Maintain a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate to the Grignard solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 9-fluorenylboronic acid can be purified by recrystallization.
Method 3: Lithiation-Borylation for 9-Fluorenylboronic Acid
This method takes advantage of the acidic C-H proton at the 9-position of fluorene, avoiding the need for a pre-halogenated starting material.
Materials:
-
Fluorene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (1.2 equiv)
-
Aqueous hydrochloric acid (1 M)
Procedure:
-
To a solution of fluorene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. A deep red or orange color indicates the formation of the fluorenyl anion.
-
Stir the solution at -78 °C for 30 minutes.
-
Slowly add trimethyl borate to the solution, maintaining the temperature below -70 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction at 0 °C by the slow addition of 1 M hydrochloric acid.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 9-fluorenylboronic acid by recrystallization.
Conclusion
The choice of synthetic method for preparing fluorenylboronic acids depends on several factors including the desired substitution pattern, functional group compatibility, and available starting materials. The Miyaura borylation offers a robust and versatile route to 2-fluorenylboronic acid esters with high yields and excellent functional group tolerance. For the synthesis of 9-fluorenylboronic acid, both the Grignard and lithiation-borylation methods are effective. The lithiation-borylation approach is particularly advantageous as it starts from the readily available and inexpensive fluorene, offering a more atom-economical route. Researchers should carefully consider the specific requirements of their project to select the most efficient and practical synthetic strategy.
Comparative Kinetic Analysis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance and Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic performance of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid against other commonly employed boronic acids in Suzuki-Miyaura coupling reactions. The insights and data presented herein are intended to assist researchers in selecting the optimal reagents and conditions for their synthetic endeavors.
Performance Comparison of Boronic Acids
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. While direct kinetic data for this compound is not extensively published in comparative studies, we can infer its likely performance based on general principles and data from analogous systems. Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[1][2]
The transmetalation step is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle, and its efficiency is highly dependent on the nature of the boronic acid.[3] The table below summarizes the relative rates of transmetalation for various classes of boronic acids, providing a framework for contextualizing the expected reactivity of this compound.
| Boron Reagent Class | Example | Relative Rate of Transmetalation (k_rel) | Key Characteristics |
| Arylboronic Acid (Electron-Neutral) | Phenylboronic Acid | 1.00 | Baseline for comparison. |
| Arylboronic Acid (Electron-Rich) | 4-Methoxyphenylboronic Acid | > 1.00 | Electron-donating groups can accelerate transmetalation. |
| Arylboronic Acid (Electron-Poor) | 4-Fluorophenylboronic Acid | < 1.00 | Electron-withdrawing groups can decrease the rate of transmetalation.[4] |
| Arylboronic Acid (Sterically Hindered) | This compound | Likely < 1.00 | The bulky fluorenyl group is expected to sterically hinder the approach to the palladium center, potentially slowing the transmetalation step compared to unhindered arylboronic acids. [5][6] |
| Boronate Esters (e.g., Pinacol) | Phenylboronic acid pinacol ester | Generally slower than corresponding boronic acids | Offer enhanced stability but typically exhibit lower reactivity.[2][7] |
(Note: The relative rate for this compound is an educated estimation based on established principles of steric effects in Suzuki-Miyaura couplings.)
The bulky 9,9-dimethylfluorenyl group in the target boronic acid introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, potentially leading to slower reaction rates compared to less hindered arylboronic acids like phenylboronic acid.[5][6] However, the extended aromatic system of the fluorene core might also influence the electronic properties at the reaction center.
Experimental Protocols
Accurate kinetic studies of Suzuki-Miyaura reactions require careful experimental design and precise monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques for this purpose.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the reaction rate by monitoring the concentration of reactants and products over time.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Alternative boronic acid (for comparison, e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., dioxane, toluene, DMF/water mixture)
-
Internal standard (a compound that does not react under the reaction conditions)
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC-grade solvents for mobile phase
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), the base (2.0-3.0 mmol), and the internal standard.
-
Initiation: Add the degassed solvent (5-10 mL) to the reaction vessel and commence stirring at the desired temperature (e.g., 80-110 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a known volume of quenching solution (e.g., 1 mL of acetonitrile) to stop the reaction.
-
Sample Preparation for HPLC: Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reverse-phase column with a gradient of water and acetonitrile). Monitor the peaks corresponding to the starting materials, product, and internal standard.
-
Data Analysis: Plot the concentration of the product (or consumption of the starting material) as a function of time. The initial reaction rate can be determined from the slope of this curve at the initial time points.
In-situ Kinetic Analysis using NMR Spectroscopy
Objective: To monitor the reaction progress in real-time directly within the NMR spectrometer.
Materials and Reagents:
-
Reactants and catalyst as described for the HPLC protocol.
-
Deuterated solvent (e.g., toluene-d₈, THF-d₈) compatible with the reaction conditions.
Procedure:
-
Sample Preparation: In an NMR tube, combine the aryl halide, boronic acid, base, and a deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the chemical shifts of the starting materials.
-
Reaction Initiation: Add the palladium catalyst to the NMR tube, quickly shake the tube, and place it in the pre-heated NMR probe.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product. The change in the integral values over time provides a direct measure of the reaction kinetics.[8]
Visualizing the Suzuki-Miyaura Coupling
To better understand the process, the following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of Suzuki coupling.
Conclusion
While this compound is a valuable building block for introducing the fluorenyl moiety, its steric bulk is anticipated to result in slower reaction kinetics compared to smaller, unhindered arylboronic acids. For applications where rapid reaction times are critical, less sterically hindered alternatives may be preferable. However, in cases where the unique electronic or structural properties of the fluorene unit are essential, optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, can help to mitigate the reduced reactivity. The detailed experimental protocols provided in this guide offer a robust starting point for conducting such kinetic comparisons and optimizing reaction conditions for this and other boronic acids in Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. azom.com [azom.com]
A Comparative Analysis of (9,9-Dimethyl-9H-fluoren-2-yl)boronic Acid in Cross-Coupling Reactions and Biological Systems
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid , a versatile organoboron compound, has garnered significant interest among researchers in organic synthesis and materials science. Its rigid, planar fluorene backbone, coupled with the reactive boronic acid moiety, makes it a valuable building block for the construction of complex organic molecules, particularly in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a scaffold for pharmacologically active compounds.[1][2][3] This guide provides a comparative analysis of its cross-reactivity with various substrates, primarily in the context of the Suzuki-Miyaura cross-coupling reaction, and explores the biological relevance of the fluorene scaffold.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the fluorenyl group and various aryl, heteroaryl, or vinyl halides and triflates. While a comprehensive head-to-head comparison with a wide range of substrates for this specific boronic acid is not extensively documented in a single study, we can infer its reactivity based on the performance of similar arylboronic acids.
The dimethyl substitution at the C9 position of the fluorene core enhances solubility and thermal stability, which are advantageous in organic synthesis.[1] The reactivity in Suzuki-Miyaura couplings is influenced by the electronic and steric nature of both the boronic acid and the coupling partner. Generally, electron-rich arylboronic acids and electron-deficient aryl halides tend to react more readily.
Below is a table summarizing the expected reactivity and representative yields of this compound with a variety of aryl halides, based on typical outcomes for similar Suzuki-Miyaura couplings.
| Aryl Halide Substrate | Structure | Electronic/Steric Properties | Expected Yield (%) | Alternative Boronic Acid | Alternative Yield (%) |
| 4-Bromoacetophenone | Electron-deficient | >90 | Phenylboronic acid | >95[4] | |
| 4-Bromotoluene | Electron-rich | 85-95 | 4-Tolylboronic acid | ~95 | |
| 2-Bromotoluene | Sterically hindered | 70-85 | 2-Tolylboronic acid | ~80 | |
| 4-Chloroanisole | Electron-rich, less reactive C-Cl bond | 60-80 (with appropriate catalyst system) | 4-Methoxyphenylboronic acid | ~75 | |
| 3-Bromopyridine | Heteroaromatic, electron-deficient | 80-90 | 3-Pyridylboronic acid | ~85[5] |
Note: The expected yields are estimates based on typical Suzuki-Miyaura reaction outcomes and are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.[4][6]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., toluene, dioxane, or a mixture with water)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Biological Cross-Reactivity and Signaling Pathways
While the primary application of this compound is in organic synthesis, the fluorene scaffold is present in numerous biologically active molecules, suggesting potential interactions with biological systems.[7][8] Fluorene derivatives have been investigated for a range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[7][8]
A notable example of a signaling pathway modulated by fluorene derivatives is the pyruvate dehydrogenase kinase (PDHK) pathway.[9] PDHK is a key enzyme in glucose metabolism, and its inhibition leads to the activation of the pyruvate dehydrogenase (PDH) complex, promoting glucose oxidation. This mechanism is a potential therapeutic target for metabolic diseases such as diabetes. Certain fluorene-based compounds have been identified as inhibitors of PDHK, acting at an allosteric binding site.[9]
The boronic acid group itself can also exhibit biological cross-reactivity. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules, including sugars and glycoproteins. This property has been exploited in the design of sensors and drug delivery systems.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the construction of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its reactivity is comparable to other arylboronic acids, with the dimethylfluorenyl moiety imparting favorable physical properties. While specific, extensive cross-reactivity data for this compound is limited, its performance can be reliably predicted based on established principles of Suzuki-Miyaura couplings. Furthermore, the fluorene scaffold is a recognized pharmacophore, and derivatives have shown activity in modulating key signaling pathways, such as the pyruvate dehydrogenase kinase pathway, highlighting the potential for this class of compounds in drug discovery and development. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. moonzybio.lookchem.com [moonzybio.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Reaction Product Structures: A Comparative Guide to 2D NMR Spectroscopy
The definitive determination of a chemical structure is a fundamental requirement in chemical research and development, particularly in the pharmaceutical industry where molecular identity and purity are paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the initial tool of choice, complex molecules often produce congested spectra that make unambiguous analysis challenging. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by dispersing nuclear correlations across a second frequency dimension, significantly enhancing resolution and providing detailed connectivity information.[1][2][3][4][5] This guide offers an objective comparison of common 2D NMR experiments for validating the structure of reaction products, complete with experimental protocols and data presentation.
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question being addressed. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small to medium-sized molecules.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[2][6] | 5 minutes - 2 hours[2] | High | Good | Identifying neighboring protons and tracing out spin systems.[2][7] |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system.[8][9] | 20 minutes - 5 hours[2] | High | Good | Identifying all protons within a coupled network, even those not directly connected.[2][10] |
| NOESY/ROESY (Nuclear Overhauser/Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (up to ~5 Å), independent of bonding.[8][9][11] | 1 - 12 hours | Low to Medium | Good | Determining stereochemistry, conformation, and 3D structure by identifying spatially close protons.[9][10] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (or other X-nuclei) correlations through one bond.[8][11] | 15 minutes - 3 hours | Very High | Excellent | Directly assigning protons to their attached carbons, creating a C-H framework.[12] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (or other X-nuclei) correlations through 2-4 bonds.[8][11] | 30 minutes - 8 hours | Medium | Very Good | Assembling molecular fragments by identifying long-range C-H connections, crucial for connecting spin systems and identifying quaternary carbons.[9][12] |
A Logical Workflow for Structure Elucidation
A systematic approach is essential for efficiently elucidating a chemical structure. The following workflow outlines a common strategy that leverages the complementary information from different 2D NMR experiments.
Caption: A typical workflow for structure elucidation using 2D NMR techniques.
This workflow begins with standard 1D NMR experiments to get a basic count of protons and carbons. The HSQC experiment then provides direct one-bond C-H correlations, essentially labeling the carbon skeleton with its attached protons.[13] COSY and TOCSY experiments are used to connect these protons into spin systems through J-coupling. The crucial HMBC experiment then links these individual spin systems together and connects them to non-protonated carbons (like quaternary carbons or carbonyls) through longer-range couplings. Finally, NOESY or ROESY experiments provide through-space information to confirm stereochemistry and overall 3D conformation.
Experimental Protocols
Acquiring high-quality 2D NMR data requires careful setup. The following provides a general protocol for a standard NMR spectrometer, followed by key parameter considerations for each experiment.
General Acquisition Protocol:
-
Sample Preparation: Dissolve 5-20 mg of the purified reaction product in 0.5-0.7 mL of an appropriate deuterated solvent. Ensure the solution is homogeneous and free of particulate matter.
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum.[14] This is crucial for checking sample purity, referencing the chemical shift scale, and determining the spectral width (sweep width, SW) needed for the 2D experiments.[14][15]
-
Spectrometer Setup:
-
Load 2D Experiment Parameters: Create a new dataset and load a standard parameter set for the desired 2D experiment (e.g., cosygpqf for a gradient-selected COSY on a Bruker instrument).[16]
-
Set Spectral Widths and Offsets: Adjust the spectral widths (SW) and transmitter frequency offsets (o1p/o2p) in both dimensions (F1 and F2) to encompass all signals of interest, based on the initial 1D spectra.[14][15]
-
Set Acquisition Parameters: Adjust key parameters such as the number of scans (ns), number of increments in the indirect dimension (td in F1), and relaxation delay (d1). These will depend on the sample concentration and the specific experiment.
-
Acquisition: Start the experiment by typing zg.[16] The experiment time will be displayed.
-
Processing: After acquisition, process the data using a 2D Fourier transform (xfb on Bruker systems), followed by phasing and referencing of the axes.[15][16]
Key Parameter Considerations for Specific Experiments:
-
COSY: This is often the quickest 2D experiment. For a standard gradient-selected COSY, the number of scans (ns) can often be low (e.g., 2-8) for a reasonably concentrated sample. The number of increments in F1 is typically 128-256.
-
TOCSY: Requires an additional mixing time parameter (d9 or pml on Bruker systems), typically set between 60-120 ms, to allow magnetization to propagate throughout the spin system.[10]
-
NOESY/ROESY: These experiments are sensitive to molecular size and solvent viscosity. They require a mixing time (d8) during which the Nuclear Overhauser Effect can build up. This time is critical and may need to be optimized (e.g., 300-800 ms for small molecules).[17]
-
HSQC: This is a highly sensitive ¹H-detected heteronuclear experiment. The key is to ensure the ¹³C spectral width is set appropriately to cover all expected carbon signals. DEPT-edited versions of the experiment can differentiate between CH, CH₂, and CH₃ signals by their phase.
-
HMBC: This experiment is less sensitive than HSQC and often requires more scans. A crucial parameter is the long-range coupling delay, which is optimized for a specific J-coupling value (typically 4-10 Hz) to detect 2- and 3-bond correlations.
Relationships Between 2D NMR Information
The power of 2D NMR lies in its ability to reveal different types of relationships between nuclei, primarily correlations through chemical bonds and correlations through space.
Caption: Information pathways in 2D NMR for structure validation.
As the diagram illustrates, a suite of experiments provides complementary data. COSY, TOCSY, HSQC, and HMBC all rely on through-bond J-coupling to piece together the 2D covalent framework of a molecule. In contrast, NOESY and ROESY experiments are independent of bonding and provide information about the 3D arrangement of atoms in space, which is critical for determining relative stereochemistry and molecular conformation. By combining these approaches, researchers can build a complete and validated 3D model of a reaction product.
References
- 1. rjupublisher.com [rjupublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. openpubglobal.com [openpubglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. princeton.edu [princeton.edu]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2D NMR [chem.ch.huji.ac.il]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 15. ulethbridge.ca [ulethbridge.ca]
- 16. chemistry.uoc.gr [chemistry.uoc.gr]
- 17. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Safety Operating Guide
Safe Disposal of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid (CAS No. 333432-28-3). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard and Safety Information
This compound is a combustible solid that can cause serious eye irritation.[1] It may also be harmful if swallowed, inhaled, or in contact with skin, and can cause skin irritation.[1]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅BO₂ | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 238.09 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| GHS Hazard Classifications | Eye Irrit. 2, Acute Tox. 4 (Oral, Dermal, Inhalation - potential), Skin Irrit. 2 | PubChem[1], Sigma-Aldrich |
| Signal Word | Warning | Sigma-Aldrich |
| Hazard Statements | H319: Causes serious eye irritation | Sigma-Aldrich |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |
| Storage Class | 11: Combustible Solids | Sigma-Aldrich |
II. Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Ensure adequate ventilation at the source of dust generation. A fume hood is recommended for handling larger quantities or when generating dust.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up the solid this compound, avoiding dust formation.[3]
-
Place the swept material into a clearly labeled, sealable container designated for chemical waste. The container should be compatible with the chemical.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Contaminated Materials:
-
Any materials used for cleaning up spills (e.g., paper towels, absorbent pads) and disposable PPE (e.g., gloves) that have come into contact with the chemical should be considered contaminated.
-
Place all contaminated materials in the same designated hazardous waste container as the solid chemical.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
Once triple-rinsed, the container can be disposed of as non-hazardous waste, following institutional guidelines.
-
3. Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be cool and dry.
4. Final Disposal:
-
Regulatory Compliance: Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[3]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical through standard trash or down the drain.[3]
III. Visualized Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several risk factors associated with this compound.[1]
Summary of GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Percentage of Notifications |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | 80% |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | 60% |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | 20% |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin | 20% |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled | 20% |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | May cause respiratory irritation | 20% |
Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[1]
Recommended Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound :
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[2][4] Use appropriate tools, such as a spatula, for transfers.[2]
-
If heating the substance, do so in a controlled manner and ensure adequate ventilation to handle any potential fumes.
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of PPE as contaminated waste.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
-
Waste Collection : Collect all chemical waste and contaminated materials in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Route : Do not pour waste down the drain.[3] Disposal of chemical waste must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Spill Management : In the event of a spill:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
